2,6-Dichloro-4-pyridinamine
Descripción
The exact mass of the compound 4-Amino-2,6-dichloropyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136573. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2,6-dichloropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-4-1-3(8)2-5(7)9-4/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEZOSSWRXDWAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180511 | |
| Record name | 4-Amino-2,6-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2587-02-2 | |
| Record name | 4-Amino-2,6-dichloropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002587022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-2,6-dichloropyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136573 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-2,6-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-2,6-dichloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,6-Dichloro-4-pyridinamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, and safety information for 2,6-Dichloro-4-pyridinamine. The information is intended to support research, synthesis, and drug development activities involving this compound.
Chemical Identity and Physical Properties
This compound is a dichlorinated aminopyridine derivative.[1] It serves as a versatile intermediate in the synthesis of agrochemicals, such as herbicides and fungicides, and is also utilized in the pharmaceutical industry for creating biologically active compounds.[1]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 2587-02-2 | [1][2][3][4] |
| Molecular Formula | C₅H₄Cl₂N₂ | [1][3][5][6] |
| Molecular Weight | 163.00 g/mol | [2] |
| IUPAC Name | 2,6-dichloropyridin-4-amine | [2] |
| Synonyms | 4-Amino-2,6-dichloropyridine, 2,6-Dichloro-4-aminopyridine | [1][2][3] |
| Appearance | White to yellow-brown powder/crystalline solid | [1][4] |
| Melting Point | 167-173 °C | [3][4][7][8] |
| Boiling Point | 336.7 °C at 760 mmHg | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol | [8] |
| Vapor Pressure | 0.00011 mmHg at 25°C | [3] |
| Flash Point | 157.4 °C |[3] |
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound.
Table 2: Spectroscopic and Computational Data
| Property | Value | Reference |
|---|---|---|
| Infrared Spectrum | Conforms to structure | [4] |
| InChI | InChI=1S/C5H4Cl2N2/c6-4-1-3(8)2-5(7)9-4/h1-2H,(H2,8,9) | [2][7] |
| InChIKey | WAEZOSSWRXDWAX-UHFFFAOYSA-N | [2][7] |
| SMILES | C1=C(C=C(N=C1Cl)Cl)N | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| XLogP3 | 1.4 |[2] |
Reactivity and Stability
Understanding the reactivity and stability of this compound is essential for safe handling, storage, and reaction planning.
-
Stability : The compound is stable under normal conditions.[9]
-
Conditions to Avoid : Incompatible products, excess heat, and dust formation should be avoided.[9]
-
Incompatible Materials : It is incompatible with strong oxidizing agents.[9]
-
Hazardous Decomposition Products : Upon decomposition, it may produce carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[9]
-
Hazardous Polymerization : Hazardous polymerization does not occur.[9]
Experimental Protocols
While a specific, detailed synthesis protocol from a peer-reviewed journal was not found in the provided search results, a general procedure for the chlorination of similar compounds can be inferred from patent literature. The following is a representative, generalized protocol for the synthesis of a dichlorinated aniline, which may share procedural similarities.
Example Synthesis Protocol: Chlorination of 4-Nitroaniline
This protocol is for a related compound and should be adapted and optimized by a qualified chemist for the synthesis of this compound.
-
Reaction Setup : A slurry of the starting material (e.g., 4-nitroaniline) in glacial acetic acid is prepared in a round-bottomed flask equipped with a thermocouple, mechanical stirrer, sparge tube, and vent system.[10]
-
HCl Addition : Hydrogen chloride gas is added to the mixture via the sparge tube.[10]
-
Chlorination : Chlorine gas is sparged into the mixture while maintaining the reaction temperature at approximately 30°C with cooling.[10]
-
Workup : The resulting slurry is cooled (e.g., to 20°C) and then filtered.[10]
-
Purification : The filter cake is washed with glacial acetic acid.[10]
-
Drying : The final product is dried in vacuo to yield the desired 2,6-dichloro-4-nitroaniline (B1670479).[10]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Purity is often assessed by HPLC. A common specification for commercially available this compound is a purity of ≥97.5% or ≥98% as determined by HPLC.[1][4]
Safety and Handling
This compound is classified as an irritant and requires careful handling.
-
Hazard Statements : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection (chemical safety goggles conforming to EN166 or OSHA's 29 CFR 1910.133).[9]
-
Handling : Handle in accordance with good industrial hygiene and safety practices.[9] Ensure adequate ventilation, and use in a well-ventilated area or under a hood.[9] Avoid ingestion, inhalation, and contact with skin and eyes.[9] Avoid dust formation.[9]
-
First Aid :
-
Skin Contact : Wash off immediately with plenty of water for at least 15 minutes and seek medical attention.[9]
-
Eye Contact : Rinse immediately with plenty of water for at least 15 minutes and get medical attention.[9]
-
Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9]
-
Ingestion : Do NOT induce vomiting. Seek medical attention.[9]
-
-
Storage : Keep the container tightly closed in a dry, well-ventilated place. Store locked up.[11] Some suppliers recommend storage at 0-8 °C.[1]
Visualized Workflow
The following diagram illustrates a general workflow for the synthesis and analysis of a chemical compound like this compound, based on the described methodologies.
Caption: General workflow for chemical synthesis, purification, and analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Amino-2,6-dichloropyridine | C5H4Cl2N2 | CID 137652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Amino-2,6-dichloropyridine | 2587-02-2 [chemnet.com]
- 4. 4-Amino-2,6-dichloropyridine, 98%, Thermo Scientific Chemicals 5 g | Contact Us [thermofisher.com]
- 5. spectrabase.com [spectrabase.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. 4-氨基-2,6-二氯吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2587-02-2 CAS MSDS (4-Amino-2,6-dichloropyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. US5068443A - Process for the manufacture of 2,6-dichloro-4-nitroaniline - Google Patents [patents.google.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 4-Amino-2,6-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthesis routes for 4-Amino-2,6-dichloropyridine, a key intermediate in the pharmaceutical and agrochemical industries. This document details the core synthetic pathway starting from 2,6-dichloropyridine (B45657), including experimental protocols, quantitative data, and visual representations of the reaction workflows. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively synthesize this important compound.
Introduction
4-Amino-2,6-dichloropyridine is a crucial building block in the synthesis of a variety of biologically active molecules. Its structural features, including the reactive amino group and the two chlorine substituents, allow for diverse chemical modifications, making it a valuable precursor in the development of novel pharmaceuticals and agrochemicals. This guide focuses on the most common and practical synthetic route to 4-Amino-2,6-dichloropyridine, providing detailed experimental procedures and a summary of key quantitative data to facilitate its preparation in a laboratory setting.
Primary Synthesis Route: From 2,6-dichloropyridine
The most widely employed and well-documented synthesis of 4-Amino-2,6-dichloropyridine commences with the readily available starting material, 2,6-dichloropyridine. This multi-step process involves an initial oxidation to the corresponding N-oxide, followed by a regioselective nitration at the C4-position, and a final reduction of the nitro group to the desired amine.
A novel and practical protocol for this synthesis has been developed, offering advantages such as the use of a readily available starting material, a limited number of operational steps, and a straightforward workup procedure.[1]
Overall Synthesis Pathway
The three-step synthesis from 2,6-dichloropyridine can be visualized as follows:
Caption: Overall synthesis pathway for 4-Amino-2,6-dichloropyridine.
Step 1: Oxidation of 2,6-dichloropyridine
The initial step involves the oxidation of the nitrogen atom in the pyridine (B92270) ring to form 2,6-dichloropyridine-N-oxide. This transformation is crucial for activating the C4-position for the subsequent electrophilic nitration.
A common method for this oxidation utilizes m-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent in a suitable solvent like dichloromethane (B109758).[2]
-
Dissolve 2,6-dichloropyridine (1.0 eq) in dichloromethane at 0-5 °C.
-
Slowly add m-chloroperoxybenzoic acid (1.0-1.5 eq) to the stirred solution while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature (20-25 °C) and stir for approximately 24 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with an aqueous solution of sodium sulfite (B76179) and sodium bicarbonate to remove excess peracid and m-chlorobenzoic acid.
-
The organic layer is then dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude 2,6-dichloropyridine-N-oxide.
| Parameter | Value | Reference |
| Oxidizing Agent | m-Chloroperoxybenzoic acid | [2] |
| Solvent | Dichloromethane | [2] |
| Reaction Temperature | 0-25 °C | [2] |
| Reaction Time | 24 hours | [2] |
| Yield | 90% | [2] |
| Purity | 97% | [2] |
Step 2: Nitration of 2,6-dichloropyridine-N-oxide
The second step is the regioselective nitration of the N-oxide intermediate at the C4-position. The N-oxide group directs the electrophilic substitution to this position.
The nitration is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid.
-
To a stirred mixture of fuming nitric acid and concentrated sulfuric acid, cooled in an ice bath, add 2,6-dichloropyridine-N-oxide portion-wise, maintaining a low temperature.
-
After the addition is complete, the reaction mixture is heated to a specific temperature (e.g., 100 °C) for several hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice.
-
The precipitated product, 2,6-dichloro-4-nitropyridine-N-oxide, is collected by filtration, washed with water until neutral, and dried.
It has been reported that this nitration can result in a mixture of 2,6-dichloro-4-nitropyridine-1-oxide and 2,6-dichloro-4-nitropyridine (B133513), which can be difficult to separate chromatographically.[1]
| Parameter | Value | Reference |
| Nitrating Agent | Fuming HNO₃ / Conc. H₂SO₄ | [1] |
| Reaction Temperature | 100 °C | [1] |
| Reaction Time | 5 hours | [1] |
| Yield | 48% (for the mixture of nitrated products) | [1] |
Step 3: Reduction of 2,6-dichloro-4-nitropyridine-N-oxide
The final step is the reduction of both the nitro group and the N-oxide functionality to afford the target 4-Amino-2,6-dichloropyridine.
A common and effective method for this reduction is the use of iron powder in acetic acid.[1]
-
Suspend the crude mixture of 2,6-dichloro-4-nitropyridine-N-oxide and 2,6-dichloro-4-nitropyridine in glacial acetic acid.
-
Add iron powder to the suspension and heat the mixture at reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, the reaction mixture is cooled and filtered to remove the iron salts.
-
The filtrate is then concentrated under reduced pressure.
-
The residue is taken up in a suitable solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acetic acid.
-
The organic layer is dried, filtered, and concentrated to give the crude 4-Amino-2,6-dichloropyridine, which can be further purified by recrystallization or column chromatography.
| Parameter | Value | Reference |
| Reducing Agent | Iron powder | [1] |
| Solvent | Acetic acid | [1] |
| Reaction Temperature | Reflux | [1] |
| Yield | Not explicitly stated for this step alone, but the overall yield from 2,6-dichloropyridine is implied to be practical. | [1] |
Alternative Synthesis Routes
While the route from 2,6-dichloropyridine is the most prevalent, other synthetic strategies have been explored, although they are less commonly used for 4-Amino-2,6-dichloropyridine specifically. These can include amination of a suitable precursor. For instance, the direct amination of polychlorinated pyridines can be a potential route, though regioselectivity can be a challenge.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the primary synthesis of 4-Amino-2,6-dichloropyridine.
Caption: Experimental workflow for the synthesis of 4-Amino-2,6-dichloropyridine.
Conclusion
The synthesis of 4-Amino-2,6-dichloropyridine via the oxidation, nitration, and subsequent reduction of 2,6-dichloropyridine represents a robust and practical approach for obtaining this valuable intermediate. This guide has provided a detailed overview of this primary synthetic route, including comprehensive experimental protocols and quantitative data, to support the work of researchers and professionals in the field of chemical synthesis and drug development. The presented information, including the visual workflows, is intended to serve as a practical resource for the successful laboratory-scale preparation of 4-Amino-2,6-dichloropyridine.
References
An In-Depth Technical Guide to 2,6-Dichloro-4-pyridinamine (CAS: 2587-02-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-dichloro-4-pyridinamine (CAS number 2587-02-2), a key chemical intermediate in the synthesis of various biologically active molecules. This document details its chemical and physical properties, a laboratory-scale synthesis protocol, its applications in drug discovery, and relevant (though extrapolated from related compounds) toxicological and pharmacokinetic profiles.
Core Compound Properties
This compound is a stable, white to off-white solid. Its key identifiers and physicochemical properties are summarized in the tables below.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 2587-02-2 |
| Molecular Formula | C₅H₄Cl₂N₂ |
| Molecular Weight | 163.01 g/mol |
| IUPAC Name | 2,6-dichloropyridin-4-amine |
| Synonyms | 4-Amino-2,6-dichloropyridine, 2,6-Dichloro-4-aminopyridine |
Table 2: Physicochemical Data
| Property | Value |
| Melting Point | 169-173 °C |
| Boiling Point | 336.7 °C (predicted) |
| Appearance | White to buff powder/crystalline solid. |
| Solubility | Slightly soluble in chloroform (B151607) and methanol. |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the reduction of 2,6-dichloro-4-nitropyridine (B133513).
Synthesis of this compound
A common and efficient laboratory-scale synthesis is outlined below.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloro-4-nitropyridine (1.0 eq) in ethanol.
-
Addition of Reagents: To this solution, add iron powder (approx. 4.5 eq) and water.
-
Acidification: Slowly add concentrated hydrochloric acid (approx. 6 eq) to the stirring mixture.
-
Reaction Conditions: Heat the reaction mixture to 95 °C and maintain it at this temperature with vigorous stirring for approximately 16 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to a pH of approximately 7.
-
Filter the mixture to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation to yield the final product, this compound.
-
This method typically yields the product in high purity (around 95%).
Applications in Drug Discovery and Medicinal Chemistry
This compound is a versatile building block, primarily utilized in the synthesis of kinase inhibitors. The pyridine (B92270) core can act as a scaffold that mimics the hinge-binding motif of ATP in the active site of kinases.
Kinase Inhibitor Synthesis
This compound is a known precursor for the synthesis of Rho-kinase (ROCK) inhibitors, which are targets for cardiovascular diseases such as hypertension. The general workflow for developing kinase inhibitors from this precursor is depicted below.
Representative Signaling Pathway
Derivatives of dichloropyridines and dichloropyrimidines have been explored as inhibitors of various kinases, including Anaplastic Lymphoma Kinase (ALK), a key target in certain cancers. The diagram below illustrates a simplified ALK signaling pathway and the point of inhibition.
Analytical Methods
The purity and identity of this compound can be determined using standard analytical techniques. The following are suggested protocols based on methods for structurally similar compounds.
Table 3: Proposed Analytical Methods
| Method | Protocol Overview |
| High-Performance Liquid Chromatography (HPLC) | Column: C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm). Mobile Phase: Acetonitrile/water gradient with 0.1% formic acid. Detection: UV at 254 nm. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Column: Non-polar capillary column (e.g., DB-5ms). Carrier Gas: Helium. Ionization: Electron Ionization (EI). Detection: Mass spectrometry (full scan or SIM). |
Toxicological and Pharmacokinetic Profile (Extrapolated)
Toxicology
Dichloropyridine derivatives are generally considered to be irritants to the skin, eyes, and respiratory tract. Acute toxicity studies on related compounds suggest potential liver toxicity at high doses. As with all chemical reagents, appropriate personal protective equipment should be used when handling this compound.
Table 4: General Toxicological Profile of Related Dichloropyridines
| Endpoint | Observation |
| Acute Toxicity | Irritant to skin, eyes, and respiratory system. |
| Chronic Toxicity | Data not available for the specific compound. |
| Mutagenicity | Some related chlorinated pyridines have shown mutagenic potential in in vitro assays. |
Pharmacokinetics
The pharmacokinetic properties of aminopyridine derivatives can vary significantly based on their specific structure. Generally, they are orally bioavailable, and their metabolism often involves the liver.
Table 5: General Pharmacokinetic Parameters of Related Aminopyridines
| Parameter | General Observation |
| Absorption | Generally well-absorbed orally. |
| Distribution | Varies depending on lipophilicity. |
| Metabolism | Primarily hepatic. |
| Excretion | Renal and biliary routes. |
Conclusion
This compound is a valuable and versatile chemical intermediate, particularly in the field of medicinal chemistry for the development of kinase inhibitors. Its synthesis is well-established, and it serves as a key starting material for the creation of diverse chemical libraries for drug discovery. While specific biological and toxicological data for this compound are limited, the information available for related structures provides a useful framework for its application in research and development. As with any chemical compound, appropriate safety precautions should be taken during its handling and use. Further research into the specific biological activities of this compound and its derivatives may reveal novel therapeutic applications.
Spectroscopic Profile of 2,6-Dichloro-4-pyridinamine: A Technical Guide
Data Presentation
The following tables summarize the predicted quantitative spectroscopic data for 2,6-Dichloro-4-pyridinamine. These predictions are derived from the known spectral characteristics of analogous compounds, including substituted pyridines and anilines.
Table 1: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium-Strong, Broad | N-H stretch (asymmetric and symmetric) |
| 3100 - 3000 | Weak-Medium | Aromatic C-H stretch |
| 1640 - 1600 | Medium-Strong | N-H scissoring (bending) |
| 1580 - 1550 | Strong | C=C/C=N ring stretch |
| 1450 - 1400 | Medium | C=C/C=N ring stretch |
| 1200 - 1150 | Medium | C-N stretch |
| 850 - 800 | Strong | C-Cl stretch |
| 750 - 700 | Medium | C-H out-of-plane bend |
Table 2: Predicted Raman Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3050 | Medium | Aromatic C-H stretch |
| 1610 - 1590 | Strong | Ring breathing mode |
| 1250 - 1200 | Medium | C-N stretch |
| 1050 - 1000 | Strong | Ring breathing mode |
| 850 - 800 | Medium | C-Cl stretch |
Table 3: Predicted ¹H NMR Spectroscopy Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.6 - 6.8 | Singlet | 2H | H-3, H-5 |
| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |
Table 4: Predicted ¹³C NMR Spectroscopy Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 160 | C-4 |
| ~148 - 152 | C-2, C-6 |
| ~108 - 112 | C-3, C-5 |
Table 5: Predicted Mass Spectrometry (Electron Ionization - EI) Data
| m/z | Relative Abundance (%) | Assignment |
| 162/164/166 | High | [M]⁺ (Molecular ion) |
| 127/129 | Medium | [M - Cl]⁺ |
| 99 | Medium | [M - 2Cl]⁺ |
| 78 | Low | [C₄H₂N₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
1. Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.
-
Sample Preparation: A small amount of solid this compound is placed directly onto the diamond crystal of the ATR accessory.
-
Data Acquisition: The spectrum is acquired by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is baseline corrected and the peak positions are identified.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Data Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of 16 ppm, a relaxation delay of 5 seconds, and an acquisition time of 2 seconds. 16 transients are collected.
-
¹³C NMR Data Acquisition: A proton-decoupled pulse sequence is used. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second. 1024 transients are collected.
-
Data Processing: The Free Induction Decay (FID) is Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual ¹³CHCl₃ signal in the ¹³C spectrum.
3. Electron Ionization-Mass Spectrometry (EI-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC. The GC separates the compound from the solvent and any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
-
Data Acquisition and Processing: The detector records the abundance of each ion, and a mass spectrum is generated by plotting the relative intensity versus the m/z ratio.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Caption: Integration of data from multiple spectroscopic techniques for structural confirmation.
An In-depth Technical Guide to the Synthesis of Substituted Pyridines: Core Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The pyridine (B92270) scaffold is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged core in drug design. The strategic functionalization of the pyridine ring is crucial for modulating the pharmacological and physicochemical properties of bioactive molecules. This technical guide provides a comprehensive overview of seminal and contemporary synthetic strategies for accessing substituted pyridines, with a focus on the key starting materials that form the basis of each transformation.
Classical Approaches to Pyridine Ring Construction
For decades, a set of robust and versatile named reactions has formed the foundation of pyridine synthesis. These methods, typically involving multicomponent condensations, remain highly relevant for the large-scale and diversity-oriented synthesis of pyridines.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a four-component reaction that classically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[1][2] The initial product is a 1,4-dihydropyridine (B1200194), which is subsequently aromatized to the corresponding pyridine.[3] This method is particularly effective for the synthesis of symmetrically substituted pyridines.
Table 1: Starting Materials and Conditions for Hantzsch Pyridine Synthesis
| Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Catalyst/Oxidant | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Formaldehyde | Ethyl acetoacetate | Ammonium acetate | Water | Ferric chloride | RT | - | - | [2] |
| Benzaldehyde (B42025) | Ethyl acetoacetate | Ammonium acetate | Ethanol (B145695) | - | Reflux | 4-6 | ~96 | [2][4] |
| 5-Bromothiophene-2-carboxyaldehyde | Ethyl acetoacetate/ Methyl acetoacetate | Ammonium acetate | Solvent-free | Ceric ammonium nitrate (B79036) (CAN) | RT | 2.5 | Good to Excellent | [5] |
Experimental Protocol: Hantzsch Synthesis of a 1,4-Dihydropyridine Derivative [4]
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2,4-dioxopentanoate (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).
-
Add 20 mL of ethanol to the flask.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 4-6 hours), allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure 1,4-dihydropyridine product.
Caption: General workflow for the Hantzsch pyridine synthesis.
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis allows for the formation of substituted pyridines from the condensation of an enamine with an ethynylketone.[6] The reaction proceeds through an aminodiene intermediate, which undergoes a heat-induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine.[6] Modified one-pot procedures have been developed to improve the efficiency of this method.[7][8]
Table 2: Starting Materials and Conditions for Bohlmann-Rahtz Pyridine Synthesis
| Enamine/1,3-Dicarbonyl | Ethynylketone/Alkynone | Nitrogen Source | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ethyl β-aminocrotonate | Phenylpropynone | - | Toluene/Acetic Acid | Brønsted acid | 170 | - | Good to Excellent | [6][9] |
| 1,3-Dicarbonyl compound | Alkynone | Ammonium acetate | Ethanol | - | Reflux | 24 | Good | [8][10] |
| Enolizable ketone | Ynone | Ammonium acetate | Glacial acetic acid | - | Reflux | Several | Moderate to Good | [7] |
Experimental Protocol: One-Pot Bohlmann-Rahtz Pyridine Synthesis [10]
-
To a round-bottom flask, add the 1,3-dicarbonyl compound (1 equivalent), the alkynone (1 equivalent), and a large excess of ammonium acetate (e.g., 10 equivalents).
-
Add ethanol as the solvent.
-
Reflux the reaction mixture for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. A nickel-catalyzed route to pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02759F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bioengineer.org [bioengineer.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - Preparation of Pyridine - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to 2,6-Dichloro-4-pyridinamine: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-dichloro-4-pyridinamine, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its molecular structure, IUPAC nomenclature, physicochemical properties, synthesis protocols, and its role as a foundational scaffold in the development of targeted therapeutics.
Molecular Structure and IUPAC Name
This compound is a heterocyclic compound based on a pyridine (B92270) ring. The standard IUPAC name for this molecule is 2,6-dichloropyridin-4-amine .[1] It is also commonly referred to by several synonyms.
Common Synonyms:
Caption: Molecular Structure of this compound.
Physicochemical and Spectroscopic Data
The key physicochemical properties of this compound are summarized below. While experimental spectroscopic data is not fully detailed in publicly available literature, typical and expected values for a molecule with this structure are provided for reference.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2587-02-2 | [1][2] |
| Molecular Formula | C₅H₄Cl₂N₂ | [1][3] |
| Molecular Weight | 163.00 g/mol | [1] |
| Appearance | White to buff powder or pale brown crystalline solid | |
| Melting Point | 167-173 °C | [2] |
| Boiling Point | 336.7 °C (at 760 mmHg) | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol |
Spectroscopic Data (Expected)
| Technique | Expected Observations |
| ¹H NMR | Two signals expected: a singlet for the two equivalent aromatic protons (C3-H, C5-H) and a broad singlet for the amino (-NH₂) protons. |
| ¹³C NMR | Three signals expected for the pyridine ring carbons due to molecular symmetry: one for the chlorine-bearing carbons (C2, C6), one for the amine-bearing carbon (C4), and one for the remaining carbons (C3, C5). |
| FTIR (cm⁻¹) | Peaks corresponding to N-H stretching (amine group, ~3300-3500 cm⁻¹), C=C and C=N stretching (aromatic ring, ~1400-1600 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).[4] |
| Mass Spec (EI) | A molecular ion peak (M⁺) is expected at m/z ≈ 162, with a characteristic isotopic pattern (M+2, M+4) due to the two chlorine atoms. |
Synthesis and Experimental Protocols
This compound is typically synthesized from a commercially available precursor, 2,6-dichloropyridine (B45657). The process involves a two-step reaction pathway: nitration followed by reduction.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
Step 1: Nitration of 2,6-Dichloropyridine
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to -5 °C, slowly add 2,6-dichloropyridine to concentrated sulfuric acid while stirring until a homogenous solution is obtained.
-
Prepare a nitrating mixture by slowly adding 70% nitric acid to concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of 2,6-dichloropyridine, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-10 °C for an additional 30 minutes.
-
Allow the mixture to warm to room temperature and then heat to 80 °C for 1 hour.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the resulting suspension by the slow addition of concentrated ammonium (B1175870) hydroxide (B78521) to a pH of approximately 4, while maintaining a low temperature.
-
Collect the precipitated yellow solid (2,6-dichloro-4-nitropyridine) by filtration, wash with cold water, and dry under vacuum.
Step 2: Reduction of 2,6-Dichloro-4-nitropyridine
-
Suspend the synthesized 2,6-dichloro-4-nitropyridine in a mixture of ethanol (B145695) and water.
-
Add iron powder to the suspension, followed by a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and filter it through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with sodium bicarbonate.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Experimental Protocol: Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare the sample by dissolving 10-20 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer at room temperature.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire the IR spectrum using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS):
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial "scaffold" or "building block" in medicinal chemistry. Its structure, featuring reactive chlorine atoms and a nucleophilic amino group, allows for systematic chemical modifications.
A primary application is in the synthesis of kinase inhibitors .[5] Kinases are a class of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine core can act as a "hinge-binder," anchoring the inhibitor molecule into the ATP-binding site of the target kinase, thereby blocking its activity and disrupting downstream signaling. Derivatives have been investigated as inhibitors for targets like Anaplastic Lymphoma Kinase (ALK).[5]
Caption: Generalized kinase signaling pathway, which can be targeted by inhibitors derived from the this compound scaffold.
References
Commercial Availability and Synthetic Utility of 4-Amino-2,6-dichloropyridine: A Technical Guide for Researchers
For immediate release: This technical whitepaper provides a comprehensive overview of the commercial availability, synthesis, and applications of 4-Amino-2,6-dichloropyridine, a key intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis.
Introduction
4-Amino-2,6-dichloropyridine is a versatile heterocyclic building block widely utilized in the synthesis of complex organic molecules. Its unique substitution pattern, featuring an amino group and two chloro atoms on the pyridine (B92270) ring, provides multiple reactive sites for further functionalization. This guide details its commercial availability, provides an experimental protocol for its synthesis, and illustrates its application as a crucial intermediate in the development of biologically active compounds, particularly kinase inhibitors.
Commercial Availability
4-Amino-2,6-dichloropyridine is readily available from a variety of chemical suppliers. The typical purity offered is ≥97%, with some vendors providing higher grades of ≥98%. It is generally supplied as a white to off-white or pale brown crystalline solid or powder. Researchers can procure this compound in various quantities, from grams to kilograms, to suit both laboratory-scale research and larger-scale development needs.
Below is a summary of representative commercial suppliers and their product specifications:
| Supplier | Catalog Number | Purity | Physical Form | CAS Number |
| Thermo Scientific Chemicals | A15030.06 | 98+% | Crystals or powder | 2587-02-2 |
| Sigma-Aldrich | 565342 | 97% | Crystalline powder | 2587-02-2 |
| Chem-Impex | 02452 | ≥98% (HPLC) | Pale brown crystalline solid | 2587-02-2 |
| Tokyo Chemical Industry (TCI) | A2369 | >97.0% (GC) | White to Brown powder to crystal | 2587-02-2 |
| Lab Pro Inc. | A2369-1G | Min. 97.0% (GC,N) | Slightly Pale Yellow Solid | 2587-02-2 |
| Alkali Scientific | 565342-5G | 97% | Crystalline powder | 2587-02-2 |
Note: Availability and specifications are subject to change. Please refer to the suppliers' websites for the most current information.
Synthesis of 4-Amino-2,6-dichloropyridine
A common and efficient method for the synthesis of 4-Amino-2,6-dichloropyridine involves a three-step process starting from the readily available 2,6-dichloropyridine (B45657). This synthetic pathway includes N-oxidation, nitration, and subsequent reduction.[1]
Synthetic Pathway Overview
The overall synthetic scheme is as follows:
Experimental Protocol
The following protocol is adapted from a literature procedure for the synthesis of 4-Amino-2,6-dichloropyridine and its derivatives.[1]
Step 1: Synthesis of 2,6-Dichloropyridine N-oxide
-
To a solution of 2,6-dichloropyridine in a suitable solvent such as dichloromethane (B109758) (DCM), add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-dichloropyridine N-oxide.
Step 2: Synthesis of 2,6-Dichloro-4-nitropyridine N-oxide
-
To a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C, slowly add 2,6-dichloropyridine N-oxide.
-
Carefully warm the reaction mixture to 90 °C and maintain for 4-6 hours.
-
Cool the mixture to room temperature and pour it onto crushed ice.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain 2,6-dichloro-4-nitropyridine N-oxide.
Step 3: Synthesis of 4-Amino-2,6-dichloropyridine
-
Suspend 2,6-dichloro-4-nitropyridine N-oxide in glacial acetic acid.
-
Add iron powder to the suspension and heat the mixture at 60-70 °C for 2-3 hours.
-
After cooling, dilute the reaction mixture with water and neutralize with a suitable base, such as sodium carbonate.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to afford pure 4-Amino-2,6-dichloropyridine.
Applications in Drug Discovery and Development
4-Amino-2,6-dichloropyridine is a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors.[2] The chlorine atoms are susceptible to nucleophilic substitution, often via palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or Suzuki coupling, while the amino group can be acylated or alkylated.
Role as a Key Building Block in Kinase Inhibitor Synthesis
The pyridine scaffold is a common feature in many kinase inhibitors. 4-Amino-2,6-dichloropyridine provides a versatile platform to construct complex molecular architectures that can target the ATP-binding site of kinases.
The following diagram illustrates a generalized workflow for the utilization of 4-Amino-2,6-dichloropyridine in the synthesis of a substituted pyridinyl-based kinase inhibitor.
Exemplary Experimental Protocol: Buchwald-Hartwig Amination
The following is a general protocol for the mono-amination of a dihalopyridine, which can be adapted for 4-Amino-2,6-dichloropyridine. The regioselectivity of the reaction may depend on the specific substrate and reaction conditions.
-
In a glovebox, charge a reaction vessel with a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine (B1218219) ligand (e.g., XPhos).
-
Add a base (e.g., sodium tert-butoxide), 4-Amino-2,6-dichloropyridine, and the desired amine coupling partner.
-
Add an anhydrous solvent (e.g., toluene (B28343) or dioxane).
-
Seal the reaction vessel, remove it from the glovebox, and heat with stirring for the required time, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with a suitable solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Conclusion
4-Amino-2,6-dichloropyridine is a commercially accessible and highly versatile chemical intermediate with significant applications in pharmaceutical and agrochemical research. Its straightforward synthesis and multiple reactive sites make it an invaluable building block for the creation of complex molecular structures, particularly in the design and synthesis of novel kinase inhibitors. The protocols and data presented in this guide provide a solid foundation for its effective utilization in research and development.
References
An In-depth Technical Guide to 2,6-Dichloro-4-pyridinamine: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-pyridinamine is a halogenated pyridine (B92270) derivative that serves as a versatile building block in organic synthesis. Its unique electronic and structural properties, arising from the presence of two chlorine atoms and an amino group on the pyridine ring, make it a valuable intermediate in the development of agrochemicals and pharmaceuticals.[1] This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, along with detailed experimental protocols for its synthesis, purification, and analysis.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the tables below. These properties are crucial for its handling, characterization, and application in various chemical reactions.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₄Cl₂N₂ | [2] |
| Molecular Weight | 163.01 g/mol | [1] |
| Appearance | Pale brown crystalline solid | [1] |
| Melting Point | 162-169 °C | [1] |
| Boiling Point | 336.7 °C at 760 mmHg (Predicted) | [3] |
| Solubility | Soluble in methanol. | [3] |
| CAS Number | 2587-02-2 | [1] |
Spectroscopic Data
| Spectroscopy | Key Features and Peaks | Reference(s) |
| ¹H NMR | Due to the symmetrical nature of the molecule, a single peak is expected for the two equivalent aromatic protons. In a similar compound, 4-amino-2,6-dichloropyridine, the ¹H NMR (DMSO-d₆) showed peaks at δ 6.60 (s, 2H) for the aromatic protons and δ 7.65 (s, 2H) for the amino protons. | [4] |
| ¹³C NMR | Three distinct signals are expected for the carbon atoms. Based on related structures, the approximate chemical shifts would be: C2/C6 (~158 ppm), C4 (~148 ppm), and C3/C5 (~106 ppm). | [4] |
| Infrared (IR) | The IR spectrum is characterized by N-H stretching vibrations of the primary amine, C-N stretching, and C-Cl stretching bands. A broad peak in the range of 3200-3600 cm⁻¹ is indicative of N-H stretching. Aromatic C-H stretching appears slightly above 3000 cm⁻¹. | [5] |
| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺). Common fragmentation patterns for pyridine derivatives involve the loss of HCN and cleavage of the C-Cl bonds. | [6] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the reduction of 2,6-dichloro-4-nitropyridine (B133513).[7]
Materials:
-
2,6-dichloro-4-nitropyridine
-
Iron powder
-
Acetic acid
-
Hydrochloric acid (catalytic amount)
-
Deionized water
-
Sodium bicarbonate solution
-
Organic solvent (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-dichloro-4-nitropyridine in a mixture of acetic acid and a catalytic amount of hydrochloric acid.
-
To this suspension, add iron powder portion-wise. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, heat the reaction mixture at reflux for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the excess iron and iron salts.
-
Carefully neutralize the filtrate with a saturated sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a higher purity solid.
Materials:
-
Crude this compound
-
Suitable solvent (e.g., ethanol/water mixture)
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot solvent.
-
If the solution is colored, treat it with a small amount of activated charcoal and filter while hot.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Methods
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for purity analysis. A typical method would use a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water with a small amount of a modifier like formic acid or trifluoroacetic acid.[8] Detection is commonly performed using a UV detector at a wavelength where the compound has maximum absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for both qualitative and quantitative analysis. A capillary column with a non-polar stationary phase is suitable for separation. The mass spectrometer will provide fragmentation patterns that can confirm the identity of the compound.[9]
Biological Activity and Signaling Pathways
While this compound itself has not been extensively studied for its biological activity, its structural class, the dichloropyridines, has shown potential as antagonists of the P2X7 receptor.[10] The P2X7 receptor is an ATP-gated ion channel involved in inflammatory and immune responses.[7][11] Antagonism of this receptor is a promising therapeutic strategy for a variety of inflammatory conditions.
The general mechanism of action for aminopyridines often involves the blockade of voltage-gated potassium channels, which can enhance neurotransmitter release.[10] Some aminopyridines have also been shown to potentiate high voltage-activated Ca²⁺ channels.[1]
Below is a diagram illustrating a potential signaling pathway that could be modulated by a dichloropyridine derivative acting as a P2X7 receptor antagonist.
The workflow for synthesizing a derivative from this compound for potential biological screening is outlined below.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its physical and chemical properties are well-defined, allowing for its effective use in the construction of more complex molecules. While its own biological activity is not extensively documented, its structural similarity to known P2X7 receptor antagonists suggests a promising avenue for its application in drug discovery, particularly in the development of novel anti-inflammatory agents. The provided experimental protocols offer a foundation for the synthesis, purification, and analysis of this compound, facilitating its use in research and development.
References
- 1. Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. nbinno.com [nbinno.com]
- 4. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]
- 5. Interpreting IR Spectra [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iris.unife.it [iris.unife.it]
Key Intermediates in Agrochemical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and significance of pivotal chemical intermediates in the production of market-leading agrochemicals. The document details experimental protocols, presents quantitative data for comparative analysis, and visualizes complex synthetic and biological pathways to support research and development in the agrochemical sector.
2-Chloro-5-chloromethylpyridine (CCMP): The Backbone of Neonicotinoids
2-Chloro-5-chloromethylpyridine (CCMP) is a critical building block for the synthesis of several major neonicotinoid insecticides, including imidacloprid, acetamiprid, and thiacloprid.[1] Its production is a key step in the manufacturing of these widely used crop protection agents.
Synthesis of 2-Chloro-5-chloromethylpyridine (CCMP)
A common industrial synthesis of CCMP involves the cyclization reaction, which is favored for its high purity and yield.[2] Another method involves the chlorination of 2-chloro-5-methylpyridine.[3]
Experimental Protocol: Synthesis of CCMP from 2-chloro-2-chloromethyl-4-cyanobutanal
A general procedure for the synthesis of CCMP involves dissolving 18 g (0.1 mol) of 2-chloro-2-chloromethyl-4-cyanobutanal in 50 ml of toluene. To this solution, 33 g (1.1 equivalents) of solid phosgene (B1210022) is added. The reaction mixture is then stirred at 50°C for 5 hours. Upon completion, the mixture is cooled to induce crystallization, affording the CCMP intermediate.[4]
Experimental Protocol: Synthesis of CCMP from 5-hydroxymethyl-2-pyridinone
To a mixture of 6.7 g (0.032 mol) of phosphorus pentachloride and 2.5 g (0.016 mol) of phosphorus oxychloride, 2.0 g (0.016 mol) of 5-hydroxymethyl-2-pyridinone are added. The mixture is stirred at reflux for 7 hours. After cooling, the mixture is taken up in ethyl acetate (B1210297) and neutralized with ice water and sodium carbonate. The organic phase is separated, dried over magnesium sulfate (B86663), and the solvent is removed under reduced pressure to yield CCMP.[5]
Quantitative Data for CCMP Synthesis
| Precursor | Reagents | Reaction Conditions | Yield | Purity | Reference |
| 2-chloro-2-chloromethyl-4-cyanobutanal | Toluene, solid phosgene | 50°C, 5 hours | 97% | - | [4] |
| 5-hydroxymethyl-2-pyridinone | Phosphorus pentachloride, phosphorus oxychloride | Reflux, 7 hours | 96% | - | [5] |
| 3-methylpyridine | Chlorine, catalyst | 40-60°C and 50-60°C | - | ≥99% | [3] |
| Supported palladium chloride catalyst | 3-methylpyridine, nitrogen, chlorine | 250°C | 51.8% | - | [6] |
Biological Pathway: Mode of Action of Imidacloprid
Imidacloprid, synthesized from CCMP, acts on the central nervous system of insects. It is a systemic insecticide that targets post-synaptic nicotinic acetylcholine (B1216132) receptors (nAChRs).[7] By blocking these receptors, it prevents acetylcholine from transmitting nerve impulses, leading to paralysis and death of the insect.[8] Imidacloprid binds much more strongly to insect nAChRs than to those of mammals, accounting for its selective toxicity.[8]
3,5,6-Trichloro-2-pyridinol (TCP): The Core of Chlorpyrifos (B1668852)
3,5,6-Trichloro-2-pyridinol (TCP) is the essential intermediate in the synthesis of chlorpyrifos, a broad-spectrum organophosphate insecticide.[9] The synthesis of high-purity TCP is a critical step in the commercial production of chlorpyrifos.
Synthesis of 3,5,6-Trichloro-2-pyridinol (TCP)
A widely used method for synthesizing TCP is the hydrolysis of 2,3,5,6-tetrachloropyridine (B1294921).
Experimental Protocol: Synthesis of TCP from 2,3,5,6-Tetrachloropyridine
In a three-necked flask, 43.4 g (0.2 mol) of 2,3,5,6-tetrachloropyridine and 240 mL of deionized water are added and heated to 95°C with stirring.[10] Slowly, 39.53 g (0.60 mol, 85% purity) of potassium hydroxide (B78521) is added to adjust the pH to 9.5-10.[10] The mixture is stirred at this temperature for 30 minutes. The hot solution is filtered to remove insoluble impurities. The filtrate is then transferred to a 500 mL autoclave, and 0.18 g of potassium hydroxide and benzyltrimethylammonium (B79724) chloride are added as a phase transfer catalyst. The autoclave is sealed and heated to 120°C for 4 hours with stirring. After cooling to 25°C, the pH is adjusted to 4.0-4.5 with a 15% hydrochloric acid solution. The resulting solid is filtered, washed with deionized water, and dried to yield 35.9 g of 3,5,6-trichloropyridin-2(1H)-one.[10]
Quantitative Data for TCP Synthesis
| Precursor | Reagents | Reaction Conditions | Yield | Purity | Reference |
| 2,3,5,6-Tetrachloropyridine | Potassium hydroxide, benzyltrimethylammonium chloride, hydrochloric acid | 95°C for 30 min, then 120°C for 4 hours in autoclave | 87% | 99.08% | [10] |
| 2,3,5,6-Tetrachloropyridine | Sodium hydroxide, tetrabutylammonium (B224687) bromide | 100°C for 8 hours in water | 87% | - | [10] |
Biological Pathway: Mode of Action of Chlorpyrifos
Chlorpyrifos exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[11] AChE is responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, causing continuous stimulation of nerve fibers, which results in paralysis and ultimately death of the insect.[12][13] The active form of chlorpyrifos is its oxon metabolite, which is a more potent inhibitor of AChE.[11]
Phenylpyrazole Intermediate for Fipronil (B1672679) Synthesis
The core of the phenylpyrazole insecticide fipronil is the intermediate 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole.[14][15] The synthesis of this complex molecule is a multi-step process that is central to the production of fipronil.
Synthesis of Fipronil Intermediate
One synthetic route involves the reaction of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole with ammonium (B1175870) thiocyanate (B1210189) and hydrogen peroxide.
Experimental Protocol: Synthesis of a Fipronil Disulfide Intermediate
To a solution of 100g (0.31mol) of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole in 200mL of acetonitrile, 59.3g (0.78mol) of ammonium thiocyanate is added with stirring. Then, 253g (3.72mol) of 50% hydrogen peroxide is added dropwise while maintaining the temperature between -20°C and -15°C. After the addition, 200 mL of water is added, and the pH is adjusted to 9.0 with ammonia (B1221849) water. The temperature is raised to 80°C and stirred for 1 hour. The mixture is then cooled to 0°C for 1 hour, filtered, and dried to obtain the disulfide intermediate.[16]
Quantitative Data for Fipronil Intermediate Synthesis
| Precursor | Reagents | Reaction Conditions | Yield | Purity | Reference |
| 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole | Ammonium thiocyanate, hydrogen peroxide | -20°C to -15°C, then 80°C for 1 hour, pH 9.0 | 93.1% | 99.80% | [16] |
| 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole | Ammonium thiocyanate, hydrogen peroxide | 0°C to 10°C, then 50°C for 3 hours, pH 11.0 | 90.0% | 99.90% | [16] |
| 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole | Ammonium thiocyanate, hydrogen peroxide | -10°C to 0°C, then 70°C for 1 hour, pH 10.0 | 95.8% | 99.35% | [16] |
| 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole | Trifluoromethane sulfinyl chloride, amine hydrochloride | 40°C to 80°C | 75-90% | 95-97% | [17] |
Biological Pathway: Mode of Action of Fipronil
Fipronil is a neurotoxin that targets the central nervous system of insects.[18] Its mode of action involves blocking the gamma-aminobutyric acid (GABA)-gated chloride channels.[19][20] GABA is an inhibitory neurotransmitter. By blocking the chloride channels, fipronil prevents the influx of chloride ions, which leads to hyperexcitation of the insect's nervous system, resulting in paralysis and death.[18] Fipronil shows higher selectivity for insect GABA receptors over mammalian receptors.[21]
N-(Phosphonomethyl)iminodiacetic Acid (PMIDA): Precursor to Glyphosate (B1671968)
N-(phosphonomethyl)iminodiacetic acid (PMIDA) is the immediate precursor to glyphosate, the most widely used broad-spectrum herbicide.[9] The efficient synthesis of PMIDA is a cornerstone of global glyphosate production.
Synthesis of N-(Phosphonomethyl)iminodiacetic Acid (PMIDA)
There are two primary industrial routes for the synthesis of PMIDA: the HCN process and the DEA process.[22]
-
HCN Process: This process starts with hydrogen cyanide (HCN), which reacts with formaldehyde (B43269) and then ammonia to form iminodiacetonitrile (B147120) (IDAN). IDAN is hydrolyzed to disodium (B8443419) iminodiacetic acid (DSIDA). DSIDA is then reacted with phosphorous trichloride (B1173362) and formaldehyde to yield PMIDA.[22]
-
DEA Process: This route begins with diethanolamine (B148213) (DEA), which is catalytically oxidized to DSIDA. The subsequent steps to PMIDA are similar to the HCN process.[22]
PMIDA is then oxidized to produce glyphosate.[23]
Experimental Protocol: Oxidation of PMIDA to Glyphosate
The oxidation of PMIDA to glyphosate can be carried out using hydrogen peroxide as the oxidant and ferrous sulfate as a reducing agent in a reaction kettle under normal pressure. The molar ratio of PMIDA to hydrogen peroxide to ferrous sulfate heptahydrate is 1:2:3.6.[24]
Quantitative Data for PMIDA to Glyphosate Conversion
| Precursor | Reagents | Reaction Conditions | Yield | Purity | Reference |
| PMIDA | Hydrogen peroxide, ferrous sulfate | Normal pressure | High | - | [24] |
Biological Pathway: Mode of Action of Glyphosate
Glyphosate's herbicidal activity stems from its ability to inhibit the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway.[25][26] This pathway is essential for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms, but is absent in animals.[26][27] By blocking EPSPS, glyphosate prevents the production of these vital amino acids, leading to a cessation of growth and eventual death of the plant.[25]
References
- 1. 2-Chloro-5-Chloromethylpyridine: Applications in Agricultural Chemistry and its Green Synthesis_Chemicalbook [chemicalbook.com]
- 2. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. 2-Chloro-5-(chloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 5. US4958025A - Preparation of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 6. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. Imidacloprid Technical Fact Sheet [npic.orst.edu]
- 8. Imidacloprid - Wikipedia [en.wikipedia.org]
- 9. PMIDA - Ataman Kimya [atamanchemicals.com]
- 10. 3,5,6-Trichloro-2-pyridinol synthesis - chemicalbook [chemicalbook.com]
- 11. Background Information for Chlorpyrifos - Interaction Profile for: Chlorpyrifos, Lead, Mercury, and Methylmercury - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | Chlorpyrifos Disrupts Acetylcholine Metabolism Across Model Blood-Brain Barrier [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Preparation Method of 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole_Chemicalbook [chemicalbook.com]
- 15. sfdchem.com [sfdchem.com]
- 16. Synthesis method of fipronil intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 17. WO2020188376A1 - A process for synthesis of fipronil - Google Patents [patents.google.com]
- 18. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fipronil modulation of GABAA receptor single-channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil [frontiersin.org]
- 21. Mechanism of action of the insecticides, lindane and fipronil, on glycine receptor chloride channels - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rsc.org [rsc.org]
- 23. orientjchem.org [orientjchem.org]
- 24. CN1557820A - Preparation for glyphosate from N-(phosphonomethyl)iminodiacetic acid (PMIDA) and its products ,and related process - Google Patents [patents.google.com]
- 25. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]
- 26. Glyphosate - Wikipedia [en.wikipedia.org]
- 27. pathwaymap.com [pathwaymap.com]
The Strategic Role of 2,6-Dichloro-4-pyridinamine in Modern Medicinal Chemistry: A Technical Guide
Introduction
In the landscape of contemporary drug discovery, the strategic selection of core molecular scaffolds is paramount to the successful development of novel therapeutic agents. Among the myriad of heterocyclic building blocks, 2,6-Dichloro-4-pyridinamine (also known as 4-amino-2,6-dichloropyridine) has emerged as a particularly versatile and valuable synthon. Its unique structural and electronic properties, characterized by a pyridine (B92270) core bearing a nucleophilic amino group and two reactive chloro-substituents, render it an ideal starting point for the synthesis of diverse compound libraries. This technical guide provides an in-depth exploration of the synthesis, reactivity, and extensive applications of this compound in medicinal chemistry, with a focus on its role in the generation of targeted inhibitors for various enzyme classes. This compound is particularly instrumental in developing treatments for conditions like cancer and infections.[1]
Synthesis of this compound
The efficient synthesis of this compound is crucial for its widespread application. A common and scalable synthetic route involves the reduction of a nitro group from a substituted pyridine precursor.[2] The typical starting material is 2,6-dichloro-4-nitropyridine, which can be effectively reduced to the desired aminopyridine.[2]
A prevalent method for this transformation utilizes iron powder in an acidic medium, such as acetic acid with a catalytic amount of hydrochloric acid.[2] This approach is often preferred in industrial settings due to its cost-effectiveness and scalability.[2] The general scheme for this synthesis is outlined below.
Chemical Reactivity and Derivatization
The medicinal chemistry value of this compound lies in its capacity for selective functionalization. The two chlorine atoms at the 2 and 6 positions are susceptible to nucleophilic aromatic substitution (SNAr), while the amino group at the 4-position can undergo a variety of transformations such as acylation and alkylation.[2] This differential reactivity allows for the systematic and controlled introduction of various pharmacophoric elements.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms on the pyridine ring can be sequentially displaced by a range of nucleophiles, including amines, alcohols, and thiols. This sequential displacement is a cornerstone for building molecular complexity and exploring structure-activity relationships (SAR). For instance, reaction with a primary amine can lead to the formation of a 2-amino-6-chloro-4-substituted pyridine derivative, which can then undergo a second SNAr reaction at the remaining chloro-position.
Applications in Medicinal Chemistry
The this compound scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. The pyridine core can effectively mimic the purine (B94841) ring of ATP and form crucial hydrogen bond interactions with the hinge region of the kinase active site.
Kinase Inhibitors
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer. The dichloropyridine scaffold serves as an excellent starting point for developing potent and selective kinase inhibitors. For example, derivatives of the structurally related 2,6-dichloropyrimidine have been extensively used to synthesize inhibitors of Anaplastic Lymphoma Kinase (ALK), Aurora Kinases, and Epidermal Growth Factor Receptor (EGFR).[3] The principles of targeting the ATP-binding pocket are directly transferable to dichloropyridine-based compounds.
The drug crizotinib, an ALK and ROS1 inhibitor, features a 2,6-dichlorophenyl group, highlighting the importance of this substitution pattern for kinase binding.[4] While not directly derived from this compound, its structure underscores the utility of the dichlorinated aromatic ring in achieving high-affinity interactions within the kinase domain.
Dual-Target and Other Enzyme Inhibitors
The versatility of the this compound scaffold also allows for the design of molecules that can inhibit multiple targets simultaneously, a strategy employed to combat drug resistance.[5] For instance, dual inhibitors targeting both a kinase and another enzyme, such as a histone deacetylase (HDAC), can be synthesized from related dichlorinated heterocyclic cores.[5] Furthermore, derivatives of similar scaffolds have shown potential as inhibitors of other enzyme families, such as phosphodiesterases (PDEs), which are key targets in inflammatory diseases.[3]
Quantitative Data Summary
The biological activity of compounds derived from dichlorinated heterocyclic scaffolds demonstrates their potential as potent enzyme inhibitors. The following table summarizes representative biological activities for compounds derived from the related dichloropyrimidine scaffold, illustrating the potency that can be achieved.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type |
| Compound A | ALK | 15 | Biochemical |
| Compound B | Aurora A | 50 | Cellular |
| Compound C | EGFR (T790M) | 25 | Biochemical |
| Compound D | HDAC6 | 8 | Biochemical |
Note: Data is representative of compounds derived from dichlorinated heterocyclic scaffolds and serves to illustrate the potential of this chemical class.
Experimental Protocols
Detailed experimental procedures are critical for the successful synthesis and derivatization of the this compound core. The following are representative protocols for key transformations.
Protocol 1: Suzuki Cross-Coupling
This protocol describes the palladium-catalyzed cross-coupling of an aryl or heteroaryl boronic acid to one of the chlorine atoms of the pyridine core.
-
Reagents & Setup: To a flame-dried round-bottom flask, add this compound (1 mmol) and the desired arylboronic acid (1.1 mmol). Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10 minutes.
-
Solvent & Base: Add a solvent mixture, such as toluene/ethanol (10 mL), and an aqueous base solution, like 2M Na₂CO₃ (1.5 mL), via syringe.
-
Reaction: Heat the reaction mixture to 80-90°C and stir under the inert atmosphere for 4-12 hours.
-
Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Sonogashira Coupling
This protocol outlines the coupling of a terminal alkyne to a chlorine position on the pyridine ring, a common strategy for introducing linkers or other pharmacophores.
-
Reagents & Setup: To a flame-dried Schlenk flask, add this compound (1 mmol), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 mmol), and a copper co-catalyst such as CuI (0.06 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent & Base: Add an anhydrous solvent (e.g., THF or DMF, 10 mL) and a base like triethylamine (B128534) (2.5 mmol) via syringe.
-
Reaction: Add the terminal alkyne (1.2 mmol) dropwise at room temperature. Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for 6-24 hours.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. After completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium (B1175870) chloride solution (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Conclusion
This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its well-defined reactivity allows for the straightforward and systematic synthesis of diverse compound libraries through established synthetic methodologies. The demonstrated success of related dichlorinated heterocyclic scaffolds in yielding potent inhibitors for clinically relevant targets, particularly protein kinases, underscores the immense potential of this compound in modern drug discovery efforts. For researchers and scientists in drug development, this scaffold represents a reliable and promising platform for the creation of next-generation therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2,6-Dichloro-4-pyridinamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3][4] This application note provides a detailed protocol for the Suzuki coupling of 2,6-dichloro-4-pyridinamine, a key building block in medicinal chemistry. The pyridine (B92270) scaffold is a prevalent motif in a vast array of biologically active molecules, and the functionalization of dihalopyridines via Suzuki coupling is a pivotal strategy for the synthesis of diverse compound libraries for drug discovery and materials science.[1][5]
This compound presents a unique substrate for Suzuki coupling, with two reactive chloride leaving groups and an amino functionality that can influence the catalytic cycle. Achieving selective mono- or di-arylation requires careful control of reaction conditions. This document outlines a general protocol, key considerations for optimization, and expected outcomes based on established methodologies for structurally related dihaloheteroarenes.[6][7]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organohalide (in this case, this compound) and an organoboron compound, such as a boronic acid or boronate ester, in the presence of a base.[3][4] The catalytic cycle consists of three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3] The presence of the amino group on the pyridine ring may influence the electronic properties of the substrate and potentially coordinate with the palladium catalyst, affecting reactivity and selectivity.[6][8]
Experimental Protocol
This protocol is a general guideline and may require optimization for specific arylboronic acids and desired outcomes (mono- vs. di-substitution).
Materials:
-
This compound
-
Arylboronic acid (1.1 to 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/H₂O (4:1), Toluene/H₂O (4:1), DME)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate/oil bath
-
TLC or LC-MS for reaction monitoring
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (see table below for stoichiometry), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%). Subsequently, add the degassed solvent system via syringe.
-
Reaction Conditions: Place the sealed reaction vessel in a preheated oil bath or on a heating block. Stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C). For microwave-assisted reactions, temperatures up to 100 °C for shorter durations (e.g., 15-30 minutes) can be effective.[5][9]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed or the desired product is maximized.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (B1210297).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired mono- or di-arylated product.
Data Presentation: Reaction Conditions for Suzuki Coupling
The choice of reagents and conditions is critical for controlling the selectivity and achieving high yields. The following tables provide a summary of typical conditions for mono- and di-arylation based on protocols for similar dihaloheterocycles.
Table 1: Conditions for Mono-Arylation
| Parameter | Condition | Notes |
| Arylboronic Acid | 1.1 - 1.2 equiv. | Limiting the boronic acid favors mono-substitution. |
| Catalyst | Pd(OAc)₂ with SPhos ligand, or Pd/IPr complexes | Bulky, electron-rich ligands can promote mono-arylation.[1][6] |
| Base | K₃PO₄ or K₂CO₃ | The choice of base can influence selectivity.[1][10] |
| Solvent | Toluene/H₂O, 1,4-Dioxane | Anhydrous conditions may also be employed. |
| Temperature | 80 - 100 °C | Lower temperatures may favor mono-substitution. |
| Time | 12 - 24 hours | Monitor carefully to prevent over-reaction to the di-substituted product. |
Table 2: Conditions for Di-Arylation
| Parameter | Condition | Notes |
| Arylboronic Acid | 2.2 - 2.5 equiv. | An excess of the boronic acid is used to drive the reaction to completion. |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | These are common and effective catalysts for di-substitution.[1][10][11] |
| Base | K₂CO₃ or Na₂CO₃ | A strong base is typically required for full conversion. |
| Solvent | 1,4-Dioxane/H₂O, DME | A solvent system that ensures solubility of all components is key.[5] |
| Temperature | 100 - 110 °C | Higher temperatures are often necessary for the second coupling. |
| Time | 18 - 24 hours | Extended reaction times may be needed for complete di-substitution.[1] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki coupling of this compound.
Signaling Pathway (Catalytic Cycle)
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances | Semantic Scholar [semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Dichloro-4-pyridinamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation is widely utilized in the pharmaceutical and agrochemical industries due to its broad substrate scope, functional group tolerance, and generally high yields.[1] The reaction facilitates the coupling of aryl or heteroaryl halides and pseudohalides with a diverse range of primary and secondary amines.
This application note provides a detailed protocol and relevant data for the Buchwald-Hartwig amination of 2,6-dichloro-4-pyridinamine. This substrate is a valuable building block for the synthesis of various biologically active compounds, particularly kinase inhibitors and other therapeutic agents. The presence of two reactive chloro-substituents and an amino group on the pyridine (B92270) ring presents unique challenges and opportunities for selective functionalization. Understanding the regioselectivity and optimizing reaction conditions are crucial for achieving the desired mono- or di-amination products.
Reaction Principle and Regioselectivity
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[2] The choice of palladium precursor, phosphine (B1218219) ligand, base, and solvent are critical parameters that influence the efficiency and outcome of the reaction.
For dihalogenated pyridines, such as this compound, the regioselectivity of the amination is a key consideration. The electronic properties of the pyridine ring, influenced by the existing amino group at the 4-position, will affect the reactivity of the C-2 and C-6 positions. In related systems like 2,4-dichloropyridine, a high regioselectivity for amination at the C-2 position has been observed.[3] It is therefore anticipated that the amination of this compound will also exhibit a degree of regioselectivity, which can be modulated by the choice of reaction conditions. Careful control of stoichiometry and reaction parameters can potentially allow for the selective synthesis of either the mono- or di-aminated product.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize representative conditions and yields for the Buchwald-Hartwig amination of related dichloropyridine substrates. While specific data for this compound is not extensively available in the literature, the data presented for analogous systems can serve as a valuable guide for reaction optimization.
Table 1: Mono-amination of Dichloropyridines with Various Amines
| Entry | Dichloropyridine Substrate | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene (B28343) | 100 | 12 | 85 (at C2) |
| 2 | 2,6-Dichloropyridine | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 80 | 16 | 78 |
| 3 | 2,4-Dichloropyridine | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 72 (at C2) |
| 4 | 2,6-Dichloropyridine | Benzylamine | PdCl₂(dppf) (3) | - | NaOtBu | THF | 65 | 18 | 88 |
Table 2: Di-amination of Dichloropyridines with Various Amines
| Entry | Dichloropyridine Substrate | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dichloropyridine | Aniline (excess) | Pd(OAc)₂ (4) | XPhos (8) | NaOtBu | Toluene | 110 | 24 | 92 |
| 2 | 2,4-Dichloropyridine | Morpholine (excess) | Pd₂(dba)₃ (3) | DavePhos (6) | K₂CO₃ | Dioxane | 100 | 36 | 85 |
| 3 | 2,6-Dichloropyridine | Piperidine (excess) | Pd(OAc)₂ (4) | SPhos (8) | Cs₂CO₃ | Toluene | 110 | 24 | 90 |
Experimental Protocols
The following are detailed protocols for the mono- and di-amination of this compound. These protocols are based on established procedures for similar substrates and should be optimized for specific amine coupling partners.
Protocol 1: Selective Mono-amination of this compound
This protocol aims to selectively substitute one of the chloro groups.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP, XPhos)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous, degassed toluene or dioxane
-
Standard inert atmosphere glassware (Schlenk flask or glovebox)
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: To the flask, add the base (e.g., NaOtBu, 1.4 equiv.).
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M with respect to the starting pyridinamine). Finally, add the amine (1.1-1.2 equiv.) via syringe.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Dilute the mixture with an organic solvent such as ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-aminated product.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Di-amination of this compound
This protocol is designed to substitute both chloro groups.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous, degassed toluene or dioxane
-
Standard inert atmosphere glassware (Schlenk flask or glovebox)
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 4 mol%), and the phosphine ligand (e.g., XPhos, 8 mol%) to an oven-dried Schlenk flask with a magnetic stir bar.
-
Reagent Addition: Add the base (e.g., NaOtBu, 2.8 equiv.).
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene) and then add the amine (2.2-2.5 equiv.).
-
Reaction Conditions: Seal the flask and heat the mixture to a higher temperature (typically 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material and mono-aminated intermediate are consumed.
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1 to isolate the di-aminated product.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,6-Dichloro-4-pyridinamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2,6-dichloro-4-pyridinamine. This versatile building block is of significant interest in medicinal chemistry and materials science, offering two reactive sites for the introduction of molecular diversity. The following sections detail methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Carbon-Sulfur (C-S) cross-coupling reactions, including strategies for achieving selective mono- or di-substitution.
Introduction to Palladium-Catalyzed Cross-Coupling of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds.[1] For a substrate such as this compound, the two chlorine atoms at the C2 and C6 positions serve as leaving groups for these transformations. A primary challenge and opportunity in the functionalization of this molecule is controlling the regioselectivity to achieve either mono- or di-substituted products.
The reactivity of the chloro-substituents is influenced by the electronic nature of the pyridine (B92270) ring and the steric environment of the catalytic system. Generally, for dichloropyridines, the selection of the palladium catalyst, ligand, base, and reaction conditions is critical to control the extent of the reaction.[2] For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can influence which chlorine is substituted and can often be tuned to favor mono-arylation or amination.[3]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron compound, such as a boronic acid or its ester derivatives.[4] This reaction is widely used to synthesize biaryl and heteroaryl structures, which are common motifs in pharmaceutical compounds.
Regioselectivity in Suzuki-Miyaura Coupling
For 2,6-dichloropyridines, achieving selective mono-arylation can be challenging. The reaction can proceed to give a mixture of the mono- and di-arylated products. However, by carefully controlling the stoichiometry of the boronic acid (typically 1.0-1.2 equivalents for mono-substitution), reaction temperature, and catalyst system, selective mono-substitution can be favored.[1] The use of sterically hindered ligands may also enhance selectivity for the less hindered position.[3]
Quantitative Data Summary for Suzuki-Miyaura Coupling (Analogous Systems)
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of related dichlorinated N-heterocycles. These serve as a starting point for the optimization of reactions with this compound.
| Entry | Coupling Partner (Boronic Acid) | Palladium Catalyst (mol%) | Ligand | Base (Equivalents) | Solvent | Temp (°C) | Time (h) | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 2-Chloro-6-phenyl-4-pyridinamine | 70-85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | dppf | K₃PO₄ (2) | Toluene (B28343) | 110 | 18 | 2-Chloro-6-(4-methoxyphenyl)-4-pyridinamine | 65-80 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | SPhos | Cs₂CO₃ (2) | Dioxane | 80 | 12 | 2-Chloro-6-(3-thienyl)-4-pyridinamine | 75-90 |
| 4 | Phenylboronic acid (2.2 equiv) | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 24 | 2,6-Diphenyl-4-pyridinamine | 80-95 |
Yields are estimated based on reported couplings of analogous dihalopyridines and may vary for this compound. Optimization is recommended.
Experimental Protocol: Selective Mono-Arylation of this compound
This protocol describes a general procedure for the selective mono-arylation of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2 equivalents)
-
Anhydrous, degassed 1,4-dioxane (B91453)
-
Schlenk flask or sealed reaction tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Stir the reaction mixture vigorously at 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, typically between an aryl halide and an amine.[5] This reaction is a cornerstone in medicinal chemistry for the synthesis of arylamines.[6]
Regioselectivity in Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, achieving selective mono-amination of this compound requires careful control of reaction conditions. Using a slight excess of the amine (1.1-1.2 equivalents) and a suitable catalyst system can favor the formation of the mono-aminated product. The choice of a bulky ligand can also play a crucial role in directing the selectivity.[2]
Quantitative Data Summary for Buchwald-Hartwig Amination (Analogous Systems)
The following table provides representative conditions and expected yields for the Buchwald-Hartwig amination of related dichlorinated N-heterocycles.
| Entry | Amine Coupling Partner | Palladium Catalyst (mol%) | Ligand | Base (Equivalents) | Solvent | Temp (°C) | Time (h) | Product | Expected Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-18 | 2-Chloro-6-morpholino-4-pyridinamine | 75-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | Dioxane | 110 | 24 | 2-Anilino-6-chloro-4-pyridinamine | 60-75 |
| 3 | Benzylamine | PdCl₂(dtbpf) (3) | dtbpf | Cs₂CO₃ (2) | t-BuOH | 90 | 16 | 2-(Benzylamino)-6-chloro-4-pyridinamine | 70-85 |
| 4 | Morpholine (2.5 equiv) | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (2.8) | Toluene | 110 | 24 | 2,6-Dimorpholino-4-pyridinamine | 80-95 |
Yields are estimated based on reported aminations of analogous dihalopyridines and may vary. Optimization is recommended.
Experimental Protocol: Selective Mono-Amination of this compound
This protocol outlines a general procedure for the selective mono-amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed toluene
-
Glovebox or Schlenk line for inert atmosphere handling
Procedure:
-
Inside a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Carbon-Sulfur (C-S) Cross-Coupling: Thioether Formation
Palladium-catalyzed C-S cross-coupling provides a direct route to aryl thioethers from aryl halides and thiols.[7] These motifs are present in numerous biologically active molecules.
General Considerations for C-S Coupling
The palladium-catalyzed coupling of thiols with aryl chlorides can be challenging due to the strong binding of sulfur compounds to the palladium center, which can lead to catalyst deactivation. The use of specific ligands, often bidentate phosphines, can mitigate this issue.[7]
Quantitative Data Summary for C-S Coupling (Analogous Systems)
The following table presents typical conditions for the C-S coupling of related aryl chlorides.
| Entry | Thiol Coupling Partner | Palladium Catalyst (mol%) | Ligand | Base (Equivalents) | Solvent | Temp (°C) | Time (h) | Product | Expected Yield (%) |
| 1 | Thiophenol | Pd(OAc)₂ (2) | Xantphos (4) | K₃PO₄ (2) | Dioxane | 110 | 24 | 2-Chloro-6-(phenylthio)-4-pyridinamine | 60-75 |
| 2 | 4-Methoxythiophenol | PdCl₂(dppf) (3) | dppf | Cs₂CO₃ (2) | Toluene | 100 | 18 | 2-Chloro-6-((4-methoxyphenyl)thio)-4-pyridinamine | 65-80 |
| 3 | Ethanethiol | Pd₂(dba)₃ (2) | DPEPhos (4) | NaOtBu (1.5) | THF | 80 | 16 | 2-Chloro-6-(ethylthio)-4-pyridinamine | 50-65 |
Yields are estimated based on literature for analogous aryl chlorides and require optimization for this compound.
Experimental Protocol: C-S Coupling of this compound
This protocol provides a general method for the palladium-catalyzed thiolation of this compound.
Materials:
-
This compound
-
Thiol (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Xantphos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2 equivalents)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
In a Schlenk tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the thiol (1.2 mmol) and anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Catalytic Cycles and Workflows
Caption: General catalytic cycles and experimental workflow.
Conclusion
The palladium-catalyzed cross-coupling of this compound offers a versatile platform for the synthesis of a wide range of functionalized pyridine derivatives. By carefully selecting the appropriate catalyst system and reaction conditions, researchers can achieve selective mono- or di-substitution with arylboronic acids, amines, and thiols. The protocols provided herein serve as a robust starting point for the development of novel compounds for applications in drug discovery and materials science. It is important to note that for each specific coupling partner, optimization of the reaction conditions is likely necessary to achieve optimal yields and selectivity.
References
2,6-Dichloro-4-pyridinamine: A Versatile Scaffold for Kinase Inhibitor Drug Discovery
Application Note
The 2,6-dichloro-4-pyridinamine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile building block for the synthesis of potent and selective kinase inhibitors. The presence of two reactive chlorine atoms and an amino group allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties. This scaffold has demonstrated significant potential in the development of targeted therapies for a range of diseases, including cancer and autoimmune disorders. Its utility is exemplified in the design of inhibitors for kinases such as Tyrosine Kinase 2 (TYK2), a key mediator in inflammatory signaling pathways.
Key Applications in Drug Discovery:
-
Kinase Inhibition: The dichloropyridine core can be functionalized to interact with the ATP-binding site of various kinases. The strategic placement of substituents on the pyridine (B92270) ring and the amino group allows for the generation of compounds with high affinity and selectivity for specific kinase targets.
-
Oncology: Derivatives of this scaffold are being investigated for their potential as anti-cancer agents by targeting kinases that are dysregulated in tumor growth and proliferation.
-
Inflammatory and Autoimmune Diseases: The ability to modulate the activity of kinases involved in inflammatory cytokine signaling, such as TYK2, makes this scaffold a promising starting point for the development of novel treatments for conditions like psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
Featured Application: TYK2 Inhibition
A notable application of a closely related scaffold is in the development of selective TYK2 inhibitors. TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling of cytokines such as IL-12, IL-23, and Type I interferons. Dysregulation of the TYK2 pathway is implicated in a variety of autoimmune and inflammatory diseases.
Lead optimization studies have shown that incorporating a 2,6-dichloro-4-cyanophenyl group into a 4-aminopyridine (B3432731) benzamide (B126) scaffold can lead to potent and selective TYK2 inhibitors. The dichlorophenyl moiety contributes significantly to the binding affinity and selectivity of the compound.
Quantitative Data:
The following table summarizes the inhibitory activity of a 4-aminopyridine benzamide derivative incorporating a 2,6-dichloro-4-cyanophenyl group against TYK2 and other JAK family kinases.
| Compound ID | Target Kinase | IC50 (nM)[1] |
| 1 | TYK2 | 1.8 |
| JAK1 | 200 | |
| JAK2 | 500 |
This data is derived from a lead optimization study of a 4-aminopyridine benzamide scaffold and highlights the potency and selectivity achievable with the inclusion of a dichlorinated phenyl ring, a feature closely related to the this compound scaffold.
Signaling Pathway
The diagram below illustrates the TYK2 signaling pathway and the point of inhibition by a TYK2 inhibitor. Upon cytokine binding to its receptor, TYK2 is activated and phosphorylates downstream STAT proteins, which then translocate to the nucleus to regulate gene transcription. TYK2 inhibitors block this phosphorylation step, thereby interrupting the inflammatory signaling cascade.
References
Protocol for N-arylation of 4-Amino-2,6-dichloropyridine: Application Notes for Researchers
For Immediate Release
Introduction
The N-arylation of 4-amino-2,6-dichloropyridine is a critical transformation in the synthesis of a wide range of biologically active molecules and functional materials. The resulting N-aryl-4-amino-2,6-dichloropyridine scaffold is a key intermediate in the development of pharmaceuticals, including kinase inhibitors and other therapeutic agents. This application note provides detailed protocols for the N-arylation of 4-amino-2,6-dichloropyridine, primarily focusing on the robust and versatile Buchwald-Hartwig amination reaction. Additionally, alternative methods such as copper-catalyzed Ullmann-type couplings are discussed, offering a comprehensive guide for researchers, scientists, and drug development professionals.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[1][2] Its broad substrate scope and functional group tolerance make it particularly suitable for the synthesis of complex molecules.[1] This protocol will detail a specific, high-yielding procedure for the N-arylation of 4-amino-2,6-dichloropyridine with aryl halides.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine. Subsequent deprotonation by a base generates a palladium-amido complex, which then undergoes reductive elimination to furnish the N-arylated product and regenerate the palladium(0) catalyst. The choice of ligand is crucial for the efficiency of the catalytic cycle.[1]
Alternatively, the Ullmann condensation, a copper-catalyzed N-arylation, provides another synthetic route.[3] This method typically requires higher reaction temperatures but can be advantageous for specific substrates. Modern protocols often utilize ligands to improve the efficiency and mildness of the reaction conditions.
Experimental Protocols
Protocol 1: Palladium-Catalyzed N-arylation of 4-Amino-2,6-dichloropyridine with Bromobenzene (B47551) (Buchwald-Hartwig Amination)
This protocol is based on a large-scale synthesis reported in a comprehensive review by Surry and Buchwald.[2]
Materials:
-
4-Amino-2,6-dichloropyridine
-
Bromobenzene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl (RuPhos) - Note: While the original review referred to "L3a", further investigation of Buchwald's work indicates RuPhos is a highly effective ligand for such transformations.
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (B28343), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere of argon, add palladium(II) acetate (1-2 mol%) and RuPhos (2-4 mol%).
-
Reagent Addition: To the flask, add 4-amino-2,6-dichloropyridine (1.0 equivalent) and sodium tert-butoxide (1.5 equivalents).
-
Solvent and Aryl Halide Addition: Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.5 M). Finally, add bromobenzene (1.2 equivalents).
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-phenyl-4-amino-2,6-dichloropyridine.
Data Presentation
The following table summarizes the results for the N-arylation of 4-amino-2,6-dichloropyridine under various conditions.
| Entry | Arylating Agent | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Bromobenzene | Pd(OAc)₂ / Ligand "L3a" | - | - | - | 80 | [2] |
Further experimental data with a broader range of arylating agents is needed to populate this table more comprehensively. The entry above is based on a literature review, and specific conditions beyond the catalyst and yield were not detailed in the abstract.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for C-N Bond Formation Reactions with 2,6-Dichloro-4-pyridinamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting carbon-nitrogen (C-N) bond formation reactions utilizing 2,6-dichloro-4-pyridinamine as a key building block. This versatile intermediate is of significant interest in medicinal chemistry and materials science due to the presence of two reactive chlorine atoms and a nucleophilic amino group, allowing for selective and sequential functionalization.
The following sections detail prominent C-N bond formation methodologies, including the Buchwald-Hartwig amination and the Ullmann condensation. These notes provide insights into reaction mechanisms, typical conditions, and applications, with a specific focus on the synthesis of kinase inhibitors.
Overview of C-N Bond Formation Reactions
The construction of C-N bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, as the arylamine motif is a prevalent feature in a vast array of biologically active molecules.[1] For a substrate such as this compound, the primary challenge and opportunity lie in the regioselective functionalization of the two chlorine atoms. The chlorine atoms at the 2- and 6-positions of the pyridine (B92270) ring are susceptible to nucleophilic aromatic substitution, which can be achieved through various catalytic methods.
Key Reaction Types:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that has become a go-to method for the formation of C-N bonds due to its broad substrate scope and functional group tolerance.[1][2]
-
Ullmann Condensation (or Ullmann-type Reaction): A copper-catalyzed reaction for the formation of C-N bonds, which often requires higher temperatures than the Buchwald-Hartwig reaction but can be advantageous due to the lower cost of the catalyst.[3]
-
Nucleophilic Aromatic Substitution (SNAr): In some cases, direct substitution of the chlorine atoms can be achieved without a metal catalyst, particularly with highly nucleophilic amines and under forcing conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the selective amination of aryl halides.[2] The reaction involves a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to facilitate the coupling of an amine with the aryl halide. The choice of ligand is critical for reaction efficiency and can influence the regioselectivity of the reaction. For dichlorinated pyridines, careful optimization is often necessary to achieve mono- or di-substitution as desired.
General Experimental Protocol: Mono-amination of this compound
This protocol is a general guideline for the mono-amination of this compound with a primary or secondary amine. Optimization of the ligand, base, and reaction temperature may be necessary for specific amine coupling partners.
Materials:
-
This compound
-
Amine (e.g., aniline, substituted aniline, or aliphatic amine)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., 2-5 mol%) and the phosphine ligand (e.g., 4-10 mol%) to a dry Schlenk tube or microwave vial.
-
Addition of Reagents: To the same vessel, add the base (e.g., 1.4 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).
-
Solvent Addition: Add the anhydrous solvent to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring. If using microwave irradiation, a typical condition is 100 °C for 10-30 minutes.[4]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Tabulated Data for Buchwald-Hartwig Amination
The following table summarizes typical conditions and yields for the Buchwald-Hartwig amination of related dichloropyridine substrates, which can serve as a starting point for optimization.
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd(OAc)₂ (10) | X-Phos (10) | KOt-Bu (1.2) | Toluene | 100 (µW) | 0.17 | Good to Excellent[4] |
| Substituted Anilines | Pd(OAc)₂ (10) | X-Phos (10) | KOt-Bu (1.2) | Toluene | 100 (µW) | 0.17 | Good to Excellent[4] |
| Primary Amines | Pd(dba)₂ (4-8) | BINAP (4.5-9) | NaOt-Bu (1.5) | Dioxane | Reflux | 6-15 | 42-84[5] |
Note: Yields are based on literature for similar but not identical substrates and will vary depending on the specific amine and precise reaction conditions.
Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[3] While it often requires harsher conditions than palladium-catalyzed methods, it can be a cost-effective alternative. Modern variations of the Ullmann reaction employ ligands to improve catalyst solubility and reactivity, allowing for milder reaction conditions.
General Experimental Protocol: Copper-Catalyzed Amination
This protocol provides a general procedure for the copper-catalyzed amination of a bromopyridine derivative, which can be adapted for this compound.
Materials:
-
This compound
-
Amine
-
Copper(I) oxide (Cu₂O) or Copper(I) iodide (CuI)
-
Ligand (e.g., N,N'-dimethylethylenediamine - DMEDA)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., ethylene (B1197577) glycol, DMSO)
-
Schlenk tube
Procedure:
-
Reaction Setup: In a Schlenk tube under an argon atmosphere, combine the copper catalyst (e.g., 5 mol%), the ligand (e.g., 10 mol%), and the base (e.g., 20 mol%).
-
Addition of Reagents: Add this compound (1.0 equivalent), the amine (20 equivalents of aqueous ammonia (B1221849) or a similar excess of other amines), and the solvent.
-
Reaction Conditions: Seal the tube and stir the reaction mixture at an elevated temperature (e.g., 60-100 °C) for 16 hours or until completion.
-
Work-up and Purification: After cooling, extract the reaction mixture with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by silica gel chromatography.[6]
Tabulated Data for Copper-Catalyzed Amination
The following table presents data for the copper-catalyzed amination of bromopyridine derivatives.
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Cu₂O (5) | DMEDA (10) | K₂CO₃ (0.2) | Ethylene Glycol | 60 | 16 | 92 |
| 2,6-Dibromopyridine | Cu₂O (5) | DMEDA (10) | K₂CO₃ (0.2) | Ethylene Glycol | 80 | 16 | 85 (diamination) |
Data adapted from a study on bromopyridine derivatives.[6]
Application in Drug Discovery: Synthesis of Kinase Inhibitors
Substituted 2-aminopyridines and 2,6-diaminopyridines are privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors.[7] The ability to selectively introduce different substituents at the 2- and 6-positions of this compound allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against a target kinase.
Case Study: Synthesis of IRAK4 Inhibitors
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator in inflammatory signaling pathways and has emerged as a promising target for the treatment of autoimmune diseases and certain cancers.[8][9] Several IRAK4 inhibitors feature a 2,6-disubstituted pyridine or pyrimidine (B1678525) core. The synthesis of these inhibitors often involves a sequential C-N bond formation strategy starting from a dihalogenated heterocycle.
Synthetic Workflow for a Hypothetical IRAK4 Inhibitor:
IRAK4 Signaling Pathway
IRAK4 is a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[10][11] Upon receptor activation, IRAK4 is recruited to the Myddosome complex, where it autophosphorylates and then phosphorylates IRAK1. Activated IRAK1 subsequently activates TRAF6, leading to the activation of downstream signaling cascades, including NF-κB and MAPK pathways, which ultimately result in the production of pro-inflammatory cytokines.[6] IRAK4 inhibitors block this cascade at an early stage, thereby preventing the inflammatory response.[8]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of nitrogen-containing compounds. The palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are two powerful methods for achieving C-N bond formation with this substrate. The ability to perform selective mono- or di-amination allows for the generation of diverse molecular scaffolds, which is particularly useful in the context of drug discovery, as exemplified by the synthesis of kinase inhibitors targeting pathways such as IRAK4. The detailed protocols and tabulated data provided herein serve as a practical guide for researchers in the efficient utilization of this compound in their synthetic endeavors.
References
- 1. File:Signalling of IRAK4.png - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 8. tandfonline.com [tandfonline.com]
- 9. IRAK4 - Wikipedia [en.wikipedia.org]
- 10. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes: Functionalization of the Pyridine Ring in 2,6-Dichloro-4-pyridinamine
Introduction
2,6-Dichloro-4-pyridinamine (CAS 2587-02-2) is a highly versatile heterocyclic building block crucial in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its structure features a pyridine (B92270) core substituted with two reactive chlorine atoms at the C2 and C6 positions and an amino group at the C4 position. This arrangement of functional groups allows for a diverse range of chemical transformations, making it an invaluable intermediate for synthesizing complex molecular architectures.[1][3] The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with the chloro-substituents, renders the C2 and C6 positions susceptible to nucleophilic attack.[4][5] Concurrently, the amino group can be modified or can influence electrophilic substitution on the ring.[6]
These application notes provide detailed protocols and guidelines for the primary strategies employed to functionalize the this compound core, focusing on nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and modifications of the amino group and pyridine ring.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a primary method for displacing the chloro groups at the C2 and C6 positions. The pyridine nitrogen atom stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, particularly when the nucleophilic attack occurs at the C2 and C4 (or C6) positions.[4][7] This makes the chloro-substituents on this compound highly susceptible to replacement by a variety of nucleophiles.
Logical Workflow for SNAr Reactions
Caption: General experimental workflow for SNAr reactions.
Application & Protocol 1: Diamination with Primary/Secondary Amines
This protocol describes the substitution of both chlorine atoms with an amine nucleophile. The reaction typically requires elevated temperatures to achieve di-substitution.
Experimental Protocol:
-
Reaction Setup: To a sealable reaction vessel, add this compound (1.0 equiv.), the desired amine (2.5 - 3.0 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Solvent Addition: Add a suitable high-boiling solvent such as N,N-Dimethylformamide (DMF) or 1,4-dioxane.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Application & Protocol 2: Dimethoxylation with Sodium Methoxide (B1231860)
This protocol details the substitution of the chlorine atoms with methoxy (B1213986) groups, a common transformation in the synthesis of energetic materials and pharmaceutical intermediates.[6]
Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of sodium methoxide (NaOMe, >2.0 equiv.) in anhydrous methanol.
-
Reaction Setup: Cool the NaOMe solution to 0 °C in an ice bath. Add this compound (1.0 equiv.) portion-wise to the solution while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.
-
Work-up: Carefully quench the reaction by adding water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with an organic solvent like dichloromethane (B109758) or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds, offering a modular approach to functionalizing the pyridine core.[8] Reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings can be selectively performed at the C2 and C6 positions.
Functionalization Pathways via Cross-Coupling
References
Application Notes and Protocols for Monitoring 2,6-Dichloro-4-pyridinamine Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-pyridinamine (also known as 4-amino-2,6-dichloropyridine) is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The monitoring of chemical reactions involving this compound is crucial for process optimization, yield maximization, and quality control. These application notes provide detailed protocols for the use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy to monitor the progress of reactions involving this compound. A representative reaction, the nucleophilic aromatic substitution (SNAr) of 2,4,6-trichloropyridine (B96486) with ammonia (B1221849) to produce this compound, is used as a model system.
Representative Reaction: Synthesis of this compound
A common synthetic route to this compound involves the amination of 2,4,6-trichloropyridine. This reaction can be selectively carried out to substitute the chlorine atom at the 4-position due to its higher reactivity compared to the chlorines at the 2 and 6-positions.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
Reverse-phase HPLC with UV detection is a robust method for monitoring the conversion of 2,4,6-trichloropyridine to this compound. This technique allows for the simultaneous quantification of the starting material, product, and potential impurities.
Experimental Protocol
Instrumentation and Materials:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile, methanol (B129727), and water.
-
Phosphoric acid for pH adjustment.
-
Reference standards for 2,4,6-trichloropyridine and this compound.
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid (pH ~3)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 20% B
-
13-15 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in 1 mL of a 50:50 mixture of water and acetonitrile.
-
Vortex the sample to ensure homogeneity.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Inject the sample into the HPLC system.
Data Presentation
The following table summarizes the expected retention times for the key components of the reaction mixture under the specified HPLC conditions.
| Compound | Retention Time (min) |
| This compound | ~ 4.5 |
| 2,4,6-Trichloropyridine | ~ 8.2 |
Workflow Diagram
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds. It provides excellent separation and definitive identification based on mass spectra. This method is particularly useful for identifying reaction byproducts.
Experimental Protocol
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
Anhydrous ethyl acetate (B1210297) or dichloromethane (B109758) for sample dilution.
Chromatographic and Mass Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection Mode: Splitless
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.
Sample Preparation:
-
Withdraw a 50 µL aliquot from the reaction mixture.
-
Dilute the aliquot in 1 mL of anhydrous ethyl acetate.
-
Vortex the sample.
-
If necessary, pass the sample through a small plug of silica (B1680970) gel to remove non-volatile components.
-
Transfer the sample to a GC vial for analysis.
Data Presentation
Expected retention times and key mass-to-charge ratios (m/z) for SIM analysis are presented below.
| Compound | Retention Time (min) | Key m/z for SIM |
| This compound | ~ 9.8 | 162, 127, 99 |
| 2,4,6-Trichloropyridine | ~ 8.5 | 181, 146, 111 |
Workflow Diagram
UV-Vis Spectroscopy for Quantitative Analysis
UV-Vis spectroscopy can be a rapid and straightforward method for monitoring the progress of a reaction, provided there is a significant difference in the absorption spectra of the reactants and products.
Experimental Protocol
Instrumentation and Materials:
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
HPLC grade solvent (e.g., methanol or acetonitrile) for dilution.
Methodology:
-
Determine λmax:
-
Prepare dilute solutions of the starting material (2,4,6-trichloropyridine) and the product (this compound) in the chosen solvent.
-
Scan the UV-Vis spectrum for each compound from 200 to 400 nm to determine their respective wavelengths of maximum absorbance (λmax).
-
-
Select Monitoring Wavelength:
-
Choose a wavelength where the product shows strong absorbance and the starting material shows minimal absorbance, or vice versa. For this compound, a wavelength around 260-280 nm is expected to be suitable.
-
-
Create a Calibration Curve:
-
Prepare a series of standard solutions of the product at known concentrations.
-
Measure the absorbance of each standard at the selected monitoring wavelength.
-
Plot absorbance versus concentration to generate a calibration curve.
-
-
Reaction Monitoring:
-
At various time points, withdraw an aliquot from the reaction mixture.
-
Perform a consistent and high-fold dilution with the chosen solvent to stop the reaction and bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the monitoring wavelength.
-
Use the calibration curve to determine the concentration of the product in the reaction mixture over time.
-
Data Presentation
| Parameter | Value (Example) |
| Solvent | Methanol |
| λmax (Product) | ~270 nm |
| Linear Range | 1 - 20 µg/mL |
| Correlation Coefficient (R²) | > 0.998 |
Logical Diagram
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions of 2,6-Dichloro-4-pyridinamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve yields in Suzuki reactions of 2,6-dichloro-4-pyridinamine.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield in my Suzuki reaction with this compound?
A1: Low yields can stem from several factors. The primary challenges with this substrate are related to its electronic properties and the presence of multiple reactive sites. The amino group at the C4 position can coordinate with the palladium catalyst, potentially leading to inhibition or deactivation. Additionally, the two chlorine atoms present the possibility of mono- or di-substitution, and incomplete conversion to the desired product is common without careful optimization. Suboptimal choices of catalyst, ligand, base, or solvent can also significantly impact the reaction's efficiency.
Q2: I'm observing significant amounts of dehalogenation (replacement of -Cl with -H). How can I minimize this side reaction?
A2: Dehalogenation is a common side reaction where the aryl halide is reduced. This is often caused by the formation of a palladium-hydride species. To minimize dehalogenation:
-
Choice of Base: Use non-coordinating, anhydrous bases. Potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good choices. Avoid bases that can act as a hydride source.
-
Solvent Purity: Ensure your solvent is anhydrous and thoroughly degassed. Protic impurities like water or alcohols can promote the formation of palladium-hydride species.
-
Ligand Selection: Bulky, electron-rich phosphine (B1218219) ligands can promote the desired reductive elimination over dehalogenation.
Q3: My boronic acid is decomposing, leading to low yields. What can I do?
A3: The decomposition of boronic acids, known as protodeborylation, is another common side reaction, especially with prolonged heating or in the presence of water. To mitigate this:
-
Use Boronate Esters: Pinacol (B44631) boronate esters are generally more stable than their corresponding boronic acids and can be a reliable alternative.
-
Anhydrous Conditions: Running the reaction under strictly anhydrous conditions can reduce the rate of hydrolysis.
-
"Slow-Release" Strategy: Using organotrifluoroborates can provide a slow release of the boronic acid into the reaction mixture, minimizing its decomposition over time.
-
Reaction Time: Optimize the reaction time to be just long enough for product formation without allowing for significant boronic acid decomposition.
Q4: How can I control for mono- versus di-arylation of this compound?
A4: Achieving selective mono-arylation can be challenging. Key strategies include:
-
Stoichiometry: Use a limited amount of the boronic acid (1.0-1.2 equivalents) to favor mono-substitution.
-
Milder Conditions: Lowering the reaction temperature and catalyst loading can help halt the reaction after the first coupling.
-
Bulky Ligands: The use of sterically hindered ligands on the palladium catalyst may favor mono-arylation by making the second oxidative addition more difficult. For di-arylation, an excess of the boronic acid (≥ 2.2 equivalents) and more forcing conditions (higher temperature, longer reaction time) are typically required.
Q5: The amino group on my pyridine (B92270) seems to be inhibiting the catalyst. How can I overcome this?
A5: The lone pair of electrons on the amino group can coordinate to the palladium center, reducing its catalytic activity. To address this:
-
Ligand Choice: Employ bulky, electron-rich ligands (e.g., Buchwald-type biaryl phosphine ligands like SPhos or XPhos). These ligands can help stabilize the active catalytic species and prevent strong coordination from the aminopyridine.
-
Catalyst Pre-activation: Using a pre-formed catalyst or allowing for a pre-activation step might improve results.
-
Protecting Groups: While less ideal due to extra synthetic steps, protection of the amino group (e.g., as an acetamide) can prevent catalyst inhibition. However, many modern catalyst systems are robust enough to tolerate free amino groups.
Troubleshooting Guide
This guide provides a systematic approach to addressing common issues encountered during the Suzuki coupling of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst | • Use a fresh batch of palladium catalyst. • Consider using a pre-catalyst that is more air- and moisture-stable. • Ensure proper degassing of the reaction mixture to prevent catalyst oxidation. |
| 2. Catalyst Inhibition | • Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos). • Increase the catalyst loading incrementally (e.g., from 2 mol% to 5 mol%). | |
| 3. Inappropriate Base/Solvent | • Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). • Ensure the base is finely powdered and anhydrous. • Try different solvent systems (e.g., 1,4-dioxane/water, toluene/water, DMF). | |
| 4. Low Reaction Temperature | • Gradually increase the reaction temperature (e.g., from 80°C to 110°C). | |
| Dehalogenation of Starting Material | 1. Presence of Hydride Sources | • Use anhydrous solvents and reagents. • Switch to a non-protic solvent system if possible. • Consider using a weaker, non-coordinating base. |
| 2. Inefficient Reductive Elimination | • Use a ligand that promotes faster reductive elimination, such as a bulky biarylphosphine ligand. | |
| Protodeborylation of Boronic Acid | 1. Hydrolysis of Boronic Acid | • Use a boronate ester (e.g., pinacol ester) instead of the boronic acid. • Minimize water content in the reaction. • Reduce the reaction time. |
| 2. Thermal Instability | • Lower the reaction temperature if possible. | |
| Formation of Homocoupled Byproducts | 1. Presence of Oxygen | • Ensure thorough degassing of the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen). |
| 2. Inefficient Transmetalation | • Optimize the base and solvent to facilitate the transmetalation step. The addition of water can sometimes improve this step. | |
| Poor Regioselectivity (for mono-arylation) | 1. Excess Boronic Acid | • Use 1.0-1.2 equivalents of the boronic acid. |
| 2. Reaction Conditions Too Harsh | • Lower the reaction temperature and monitor the reaction closely to stop it after the formation of the mono-arylated product. |
Data Presentation
The following tables summarize reaction conditions for Suzuki couplings of dihalopyridines and dihalopyrimidines, which can serve as a starting point for optimizing the reaction of this compound.
Table 1: Conditions for Mono-Arylation of Dihaloheterocycles
| Substrate | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 | [1][2] |
| 2,6-Dibromopyridine | Pd₂(dba)₃ / P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | High | N/A |
| 2,4-Dichloropyridine | [Pd(IPr)(cinnamyl)Cl] | K₂CO₃ | 1,4-Dioxane | RT | 24 | Moderate to Good | N/A |
| 3-Amino-2-chloropyridine | Pd(Amphos)₂Cl₂ | K₂CO₃ | N/A | 90 | 5 | 79 | N/A |
Table 2: Conditions for Di-Arylation of Dihaloheterocycles
| Substrate | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dichloropyridine | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O (4:1) | 100 | N/A | 94 | N/A |
| 2,6-Dibromopyridine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Good | N/A |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | EtOH/Toluene/H₂O | 75 | 12 | 70-90 | [3] |
| 2,5-Dichloro-4,6-pyrimidinediamine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | N/A (Protocol) | [4] |
Experimental Protocols
Protocol 1: General Procedure for Mono-Arylation of this compound
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).
-
Add degassed solvent (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100°C and monitor the progress by TLC or LC-MS.
-
Upon consumption of the starting material, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Di-Arylation of this compound
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (2.5 equiv.), and a strong base (e.g., LiOᵗBu, 3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-4 mol%) and a bulky phosphine ligand (e.g., Ad₂PⁿBu, 6-8 mol%).
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 100-110°C for an extended period (12-24 hours), monitoring for the disappearance of the mono-arylated intermediate.
-
After cooling to room temperature, perform an aqueous work-up as described in Protocol 1.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
Caption: Key components influencing the yield of the Suzuki reaction.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Buchwald-Hartwig Amination of Dichloropyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of dichloropyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the Buchwald-Hartwig amination of dichloropyridines?
The most frequently encountered byproduct is the result of hydrodehalogenation , where a chlorine atom on the pyridine (B92270) ring is replaced by a hydrogen atom.[1] This side reaction becomes more significant when the desired amination is slow. Another potential byproduct is the diarylated amine , which can form if the monoaminated product re-enters the catalytic cycle. Additionally, homocoupling of the amine or the dichloropyridine can occur, though this is generally less common with robust catalyst systems.
Q2: How does the regioselectivity of amination on dichloropyridines work?
For dichloropyridines such as 2,4- and 2,6-dichloropyridine, the chlorine atom at the 2-position is generally more reactive towards oxidative addition to the palladium catalyst. This is due to the electronic influence of the pyridine nitrogen, which makes the C2 and C6 positions more electron-deficient.[1] With certain catalyst systems, high regioselectivity for amination at the C2 position can be achieved, with ratios of C2 to C4 substitution reported to be as high as 50:1.[2]
Q3: My reaction is showing low or no conversion. What are the primary causes?
Low conversion in the amination of dichloropyridines is often due to the lower reactivity of aryl chlorides compared to bromides or iodides. The oxidative addition of the C-Cl bond to the Pd(0) catalyst is frequently the rate-limiting step. Other common causes include catalyst deactivation by oxygen, impure reagents (especially the base), or insufficient reaction temperature.
Troubleshooting Guides
Issue 1: Significant Formation of Hydrodehalogenation Byproduct
Hydrodehalogenation is a prevalent side reaction that reduces the yield of the desired aminated product.
Troubleshooting Steps:
-
Optimize the Ligand: Bulky, electron-rich phosphine (B1218219) ligands are known to promote the desired reductive elimination over hydrodehalogenation. Ligands such as RuPhos, SPhos, and XPhos are often effective.
-
Ensure Anhydrous Conditions: Trace amounts of water can be a proton source for hydrodehalogenation. Ensure all solvents and reagents are rigorously dried and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).
-
Base Purity and Type: Use a high-purity, anhydrous base. Sodium tert-butoxide (NaOtBu) is commonly used, but its purity is critical. Traces of moisture or sodium hydroxide (B78521) can promote the side reaction.[1] Consider using other strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LHMDS).
-
Amine Stoichiometry: Using a slight excess of the amine (1.1-1.2 equivalents) can help favor the amination pathway.
Issue 2: Poor Regioselectivity in Asymmetric Dichloropyridines (e.g., 2,4-dichloropyridine)
Achieving high regioselectivity is crucial for obtaining a single desired product.
Troubleshooting Steps:
-
Ligand Selection: The choice of ligand can significantly influence regioselectivity. For example, using a Xantphos-based catalyst has been shown to favor amination at the C2 position with high selectivity.[2]
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity, as the more reactive site will react preferentially under milder conditions.
-
Reaction Time: Monitor the reaction closely. Prolonged reaction times, especially at higher temperatures, can lead to the formation of the di-aminated product or reaction at the less reactive site.
Data Presentation
The following tables provide representative data on the influence of reaction parameters on the yield of the desired product and the formation of byproducts.
Table 1: Influence of Ligand on Hydrodehalogenation
| Dichloropyridine | Amine | Ligand | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Hydrodehalogenation (%) |
| 2,6-Dichloropyridine | Morpholine | P(o-tol)₃ | NaOtBu | Toluene (B28343) | 100 | 45 | 30 |
| 2,6-Dichloropyridine | Morpholine | XPhos | NaOtBu | Toluene | 100 | 85 | <5 |
| 2,4-Dichloropyridine | Aniline | dppf | Cs₂CO₃ | Dioxane | 110 | 70 | 15 |
| 2,4-Dichloropyridine | Aniline | RuPhos | K₃PO₄ | t-BuOH | 100 | 92 | <3 |
Note: Data is illustrative and compiled from typical outcomes reported in the literature. Actual results may vary.
Table 2: Regioselectivity in the Amination of 2,4-Dichloropyridine
| Amine | Catalyst System | Base | Solvent | Temperature (°C) | C2-amination:C4-amination Ratio |
| Aniline | Pd(OAc)₂ / P(tBu)₃ | NaOtBu | Toluene | 80 | 10:1 |
| Benzylamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | >20:1 |
| n-Hexylamine | [Pd(cinnamyl)Cl]₂ / BippyPhos | K₃PO₄ | t-AmylOH | 110 | 15:1 |
Note: Data is illustrative and based on reported trends.[2]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of 2,6-Dichloropyridine
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
2,6-Dichloropyridine (1.0 mmol)
-
Amine (1.1 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
Reaction Setup: In a glovebox, add 2,6-dichloropyridine, the palladium precatalyst, and the phosphine ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add the sodium tert-butoxide to the Schlenk tube. Seal the tube with a septum.
-
Solvent and Amine Addition: Remove the Schlenk tube from the glovebox. Under a stream of argon, add the anhydrous, degassed toluene via syringe, followed by the amine.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by GC-MS or TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: GC-MS Monitoring of the Reaction
Sample Preparation:
-
Carefully withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture using a syringe under an inert atmosphere.
-
Quench the aliquot in a vial containing 1 mL of diethyl ether and 0.5 mL of water.
-
Vortex the vial and allow the layers to separate.
-
Analyze the organic layer by GC-MS.
GC-MS Parameters (Example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250 °C
-
Oven Program: 50 °C for 2 min, then ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Detector: Scan range 50-500 m/z.
Visualizations
Catalytic Cycle and Competing Byproduct Pathways
Caption: Catalytic cycle of Buchwald-Hartwig amination and the competing hydrodehalogenation pathway.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low-yield Buchwald-Hartwig amination reactions.
References
Technical Support Center: Functionalization of 2,6-Dichloro-4-pyridinamine
Welcome to the technical support center for the regioselective functionalization of 2,6-dichloro-4-pyridinamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of selective substitution at the C2 and C6 positions of this versatile building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving regioselective mono-functionalization of this compound?
A1: The primary challenge is controlling the reaction to favor substitution at one of the two equivalent chlorine atoms (C2 or C6) over di-substitution. The 4-amino group is an electron-donating group, which can influence the reactivity of the pyridine (B92270) ring. Additionally, the inherent symmetry of the molecule makes selective mono-functionalization difficult without careful control of reaction conditions. Catalyst inhibition by the amino group can also be a concern in cross-coupling reactions.
Q2: Which position (C2 or C6) is generally more reactive in this compound?
A2: The C2 and C6 positions are electronically and sterically equivalent. In nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, both positions are activated by the electron-withdrawing effect of the pyridine nitrogen. Therefore, achieving selectivity between these two positions for mono-substitution is not straightforward and highly dependent on the reaction conditions.
Q3: How does the 4-amino group affect the reactivity of the pyridine ring?
A3: The 4-amino group is an electron-donating group through resonance, which increases the electron density of the pyridine ring. This can make the ring more susceptible to electrophilic attack, but for nucleophilic substitution and cross-coupling reactions, it can decrease the overall reactivity of the chloro-substituents compared to an unsubstituted dichloropyridine. The amino group can also act as a ligand for the metal catalyst in cross-coupling reactions, potentially inhibiting the catalytic cycle.
Q4: Should I protect the 4-amino group before attempting functionalization?
A4: Protecting the 4-amino group can be a viable strategy to prevent potential side reactions and catalyst inhibition. Common protecting groups for amines include Boc (tert-butoxycarbonyl) or Ac (acetyl). Protection can alter the electronic properties of the substrate, potentially influencing the regioselectivity of the subsequent functionalization step. The choice of protecting group and the deprotection conditions should be compatible with the other functional groups in your molecule.
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Mixture of Mono- and Di-substituted Products) in Cross-Coupling Reactions
Symptoms:
-
Formation of a significant amount of the di-substituted product even when using one equivalent of the coupling partner.
-
Difficulty in separating the mono- and di-substituted products.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Reactivity of the Mono-substituted Intermediate | The mono-functionalized product may be more reactive than the starting material under the reaction conditions. Solution: Lower the reaction temperature, reduce the reaction time, and use a less active catalyst system. |
| Excess of Coupling Partner | Even a slight excess of the boronic acid/ester or amine can lead to di-substitution. Solution: Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the coupling partner. Consider slow addition of the coupling partner to maintain a low concentration in the reaction mixture. |
| High Catalyst Loading | A high catalyst concentration can drive the reaction towards completion, favoring di-substitution. Solution: Reduce the catalyst loading (e.g., 1-2 mol%). |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long will increase the formation of the di-substituted product. Solution: Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed or the desired amount of mono-substituted product is formed. |
Issue 2: Low or No Yield in Suzuki-Miyaura or Buchwald-Hartwig Reactions
Symptoms:
-
The starting material remains largely unreacted.
-
Formation of side products, such as protodehalogenation (replacement of chlorine with hydrogen).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Catalyst Inhibition/Deactivation | The 4-amino group can coordinate to the palladium center, inhibiting its catalytic activity. Solution: Consider protecting the amino group. Alternatively, use ligands that are less susceptible to inhibition, such as bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos). |
| Inappropriate Ligand Choice | The ligand plays a crucial role in the stability and activity of the catalyst. Solution: Screen a variety of phosphine ligands (e.g., Xantphos, BINAP, dppf) to find the optimal one for your specific transformation. |
| Incorrect Base | The choice and strength of the base are critical for the catalytic cycle. Solution: For Suzuki-Miyaura coupling, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig amination, strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are often used. The solubility of the base can also be a factor, and the addition of water may be necessary in some cases. |
| Poor Solvent Choice | The solvent can affect the solubility of reagents and the stability of the catalyst. Solution: Common solvents for cross-coupling reactions include toluene, dioxane, and THF. Ensure the solvent is anhydrous and degassed to prevent catalyst oxidation. |
| Low Reaction Temperature | C-Cl bonds are generally less reactive than C-Br or C-I bonds and may require higher temperatures to undergo oxidative addition. Solution: Gradually increase the reaction temperature (e.g., from 80 °C to 110 °C). |
Experimental Protocols (General Starting Points)
The following protocols are general starting points and will likely require optimization for your specific substrate and coupling partner.
General Protocol for Mono-Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry reaction vessel, add this compound, the boronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Mono-Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Factors influencing the outcome of functionalization.
Technical Support Center: Catalyst Selection for Selective Mono-Arylation of 2,6-Dichloro-4-pyridinamine
Welcome to the technical support resource for the selective mono-arylation of 2,6-dichloro-4-pyridinamine. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions and in-depth information for this specific synthetic challenge. Here you will find troubleshooting advice, frequently asked questions (FAQs), comparative data, and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when arylating this compound?
The main challenge is achieving high selectivity for the mono-arylated product while suppressing the formation of the di-arylated byproduct. The two chlorine atoms at the C2 and C6 positions are both susceptible to substitution, and controlling the reaction to favor a single substitution requires careful selection of the catalyst system and reaction conditions.
Q2: Which catalytic reaction is most recommended for selective C-N mono-arylation (amination)?
The Buchwald-Hartwig amination is the most powerful and widely used method for forming the C-N bond in this context.[1][2] This palladium-catalyzed cross-coupling reaction is highly versatile, but achieving mono-selectivity on a di-halogenated substrate requires specific conditions to control reactivity.[2]
Q3: How can I control regioselectivity and achieve a mono-arylated product?
Controlling selectivity is a multifactorial problem influenced by the catalyst, ligand, base, and reaction conditions.[2]
-
Ligand Choice: Bulky, electron-rich phosphine (B1218219) ligands are critical.[3] Ligands such as Xantphos, BINAP, XPhos, SPhos, and Josiphos-type ligands can sterically hinder the palladium catalyst, preventing a second oxidative addition and favoring the mono-arylated product.[3][4][5]
-
Stoichiometry: Using a slight excess (e.g., 1.1 equivalents) of the arylating agent can promote mono-arylation, while a larger excess would favor the di-substituted product.
-
Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction progress to stop it after the consumption of the starting material can prevent over-arylation.
Q4: Can I perform a selective C-C mono-arylation on this substrate?
Yes, a selective C-C mono-arylation can be achieved, typically using the Suzuki-Miyaura cross-coupling reaction.[6] Similar to C-N coupling, achieving mono-selectivity depends on sterically demanding ligands and carefully controlled reaction conditions to prevent the second coupling event.[7] N-heterocyclic carbene (NHC) ligands have shown particular promise for selective mono-arylation of dihalopyridines.[8]
Troubleshooting Guide
Problem: Low or no conversion to the desired product.
-
Possible Cause: Catalyst Inactivation. The amino group on the this compound substrate can coordinate to the palladium center, inhibiting the catalytic cycle.[9]
-
Solution: Switch to a more electron-rich and sterically hindered ligand, such as a biarylphosphine (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[9] These ligands can promote the desired catalytic cycle over catalyst inhibition. Using advanced Buchwald G3 or G4 precatalysts can also overcome issues with inefficient oxidative addition.[9]
-
-
Possible Cause: Poor Reagent Quality. The presence of water or oxygen can deactivate the catalyst. Solvents and bases must be anhydrous and reactions should be run under an inert atmosphere (Argon or Nitrogen).[4]
-
Solution: Use freshly dried, anhydrous solvents. Ensure the base is of high purity and handled in a glovebox or under an inert atmosphere. Degas solvents before use.
-
Problem: Significant formation of the di-arylated byproduct.
-
Possible Cause: Reaction Conditions are too harsh. High temperatures or prolonged reaction times can provide enough energy to overcome the steric barrier for the second arylation.
-
Solution: Reduce the reaction temperature and monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed.
-
-
Possible Cause: Ligand is not bulky enough. The chosen ligand may not provide sufficient steric hindrance around the metal center to prevent the second substitution.
Data Presentation
Table 1: Comparison of Catalytic Systems for Selective Mono-N-Arylation (Buchwald-Hartwig Type) on Dihalopyridines/Pyrimidines
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield/Selectivity Notes | Reference(s) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 80-110 | 2-24 | Good selectivity for mono-arylation reported for similar substrates. | [4] |
| Pd(OAc)₂ | BINAP | NaOtBu | Dioxane | 100 | 12-24 | Bidentate ligand provides good control and rates. | [1][4] |
| Pd(OAc)₂ | Josiphos-type | NaOtBu | Toluene | 80 | 2-6 | Highly active catalyst, allows for lower catalyst loadings and high selectivity. | [5] |
| Pd(OAc)₂/dppb | LiHMDS | THF | 66 | 0.1-1 | High regioselectivity (>99:1) for C4 amination on 2,4-dichloropyrimidine. | [10] |
Table 2: Comparison of Catalytic Systems for Selective Mono-C-Arylation (Suzuki-Miyaura Type) on Dihalopyridines
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield/Selectivity Notes | Reference(s) |
| Pd(OAc)₂ | N-heterocyclic carbene (NHC) | K₂CO₃ | H₂O/MeCN | RT | 12 | >90% yield with high selectivity for mono-arylation at room temperature. | [8][11] |
| Pd(OAc)₂ | Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | 12-24 | Favors exhaustive coupling but can be controlled for mono-arylation. | [7] |
| PdCl₂ | None (Ligand-free) | Na₂CO₃ | H₂O/MeCN | 80 | 1-2 | "Jeffery" conditions can provide remarkable C4 selectivity (>99:1). | [12] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 0.25 | Microwave irradiation significantly reduces reaction times. | [11] |
Mandatory Visualization
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cross-Coupling Reactions of 2,6-Dichloro-4-pyridinamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the palladium-catalyzed cross-coupling of 2,6-dichloro-4-pyridinamine. The following sections address common issues, with a focus on preventing the formation of homocoupling byproducts.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in the cross-coupling of this compound?
A1: Homocoupling is a significant side reaction where two molecules of the coupling partner (e.g., a boronic acid in a Suzuki reaction or a terminal alkyne in a Sonogashira reaction) react with each other, leading to the formation of a symmetrical byproduct. In the context of coupling with this compound, this results in the consumption of the nucleophilic coupling partner and complicates the purification of the desired substituted pyridinamine product.
Q2: What are the primary causes of homocoupling?
A2: The main culprits behind homocoupling are the presence of oxygen and Pd(II) species in the reaction mixture. Oxygen can lead to the oxidative homocoupling of boronic acids or alkynes. Pd(II) species, which can be present if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state, can also promote the homocoupling of organometallic reagents.
Q3: How can I minimize homocoupling when working with this compound?
A3: To minimize homocoupling, it is crucial to maintain a strictly inert atmosphere throughout the reaction by thoroughly degassing solvents and using an inert gas like argon or nitrogen. The choice of an appropriate palladium precatalyst and ligand system that favors rapid cross-coupling over homocoupling is also critical. For Suzuki reactions, using bulky, electron-rich phosphine (B1218219) ligands can be beneficial. In Sonogashira couplings, employing copper-free conditions can often reduce alkyne dimerization.
Q4: Which of the two chlorine atoms in this compound is more reactive in a cross-coupling reaction?
A4: In dihalopyridines, the reactivity of the halogens in palladium-catalyzed cross-coupling reactions is influenced by electronic and steric factors. Generally, for dichloropyridines, the chlorine atom at the 2-position is more susceptible to oxidative addition to the palladium catalyst than the one at the 6-position, especially when an amino group is present at the 4-position. This can lead to regioselective mono-substitution at the C2 position under carefully controlled conditions.
Troubleshooting Guides
Issue 1: Significant Homocoupling Product Observed
Logical Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting homocoupling.
Issue 2: Low or No Yield of the Desired Product
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low product yield.
Data on Reaction Conditions
The following tables provide a summary of typical reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with dichloropyridine substrates, with a focus on minimizing homocoupling.
Table 1: Suzuki-Miyaura Coupling Conditions for Dichloropyridines
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield of Desired Product | Ref. |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 100 | Good to Excellent | [1] |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene (B28343)/EtOH/H₂O | 80 | Good | |
| Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ | 1,4-Dioxane | 100 | High |
Table 2: Buchwald-Hartwig Amination Conditions for Dichloropyridines
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield of Desired Product | Ref. |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | High | |
| Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | Good to High | [2] |
| BrettPhos Pd G3 (2) | - | K₃PO₄ | t-Amyl alcohol | 100 | Good |
Table 3: Sonogashira Coupling Conditions for Dihalopyridines
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield of Desired Product | Ref. |
| Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 65 | Good | |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | i-Pr₂NH | 1,4-Dioxane | 80 | Good to High | |
| Pd(OAc)₂ (2) | - | Cs₂CO₃ | Toluene | 100 | Moderate to Good |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Mono-arylation of this compound
This protocol is designed to favor mono-substitution at the more reactive C2 position.
Experimental Workflow
Caption: Step-by-step workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Under a positive flow of argon, add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C in an oil bath.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Buchwald-Hartwig Mono-amination of this compound
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.4 equivalents)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) to a dry Schlenk tube.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous, degassed toluene (10 mL).
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir the mixture for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify the product by column chromatography.
Protocol 3: General Procedure for Copper-Free Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
Cs₂CO₃ (2 equivalents)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), Cs₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane (10 mL) followed by the terminal alkyne (1.2 mmol) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
Troubleshooting guide for low conversion of 2,6-Dichloro-4-pyridinamine
This technical support guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-dichloro-4-pyridinamine.
Troubleshooting Guide for Low Conversion of this compound
Low conversion or yield during the synthesis of this compound is a common challenge. The most prevalent synthetic route involves a three-step process starting from 2,6-dichloropyridine (B45657): 1) N-oxidation, 2) nitration, and 3) reduction. This guide is structured to address potential issues at each of these critical stages.
Step 1: N-Oxidation of 2,6-Dichloropyridine
Q1: My N-oxidation reaction is sluggish or incomplete. What are the possible causes and solutions?
Possible Causes:
-
Insufficiently activated oxidizing agent: The chosen peracid (e.g., m-CPBA) may have degraded, or the in-situ generation of peracetic acid from hydrogen peroxide and acetic acid is inefficient.
-
Low reaction temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
-
Poor quality starting material: Impurities in the 2,6-dichloropyridine can interfere with the reaction.
Solutions:
-
Verify the quality of your oxidizing agent: Use a fresh batch of m-CPBA or verify its activity. If using hydrogen peroxide/acetic acid, ensure the hydrogen peroxide is of the correct concentration.
-
Optimize reaction temperature: Gradually increase the reaction temperature, for example, from room temperature to 60-80 °C, while monitoring the reaction progress by TLC or LC-MS.
-
Ensure the purity of your starting material: Purify the 2,6-dichloropyridine by recrystallization or distillation before use.
Q2: I am observing significant byproduct formation during N-oxidation. How can I minimize this?
Possible Causes:
-
Over-oxidation: Prolonged reaction times or excessive amounts of oxidizing agent can lead to the formation of undesired byproducts.
-
Side reactions of impurities: Impurities in the starting material can react to form byproducts.[1]
Solutions:
-
Monitor the reaction closely: Use TLC or LC-MS to track the consumption of the starting material and stop the reaction once it is complete.
-
Use the correct stoichiometry of the oxidizing agent: Typically, 1.1 to 1.5 equivalents of the oxidizing agent are sufficient.
-
Purify the starting material: As mentioned above, a pure starting material is crucial to minimize side reactions.
Step 2: Nitration of 2,6-Dichloropyridine-N-oxide
Q3: The nitration of my 2,6-dichloropyridine-N-oxide is resulting in a low yield of the desired 4-nitro product. What could be the issue?
Possible Causes:
-
Incorrect nitrating mixture composition: The ratio of nitric acid to sulfuric acid is critical for efficient nitration.
-
Reaction temperature is too low or too high: The temperature needs to be carefully controlled to ensure the reaction proceeds to completion without significant byproduct formation.
-
Formation of isomeric byproducts: Although the 4-nitro isomer is generally favored, some nitration at other positions on the pyridine (B92270) ring can occur.
Solutions:
-
Use a pre-prepared and cooled nitrating mixture: A mixture of fuming nitric acid and concentrated sulfuric acid is typically used. Prepare this mixture beforehand and cool it before adding the N-oxide.
-
Optimize the reaction temperature: The reaction is often carried out at elevated temperatures (e.g., 90-100 °C).[2] Maintain a stable temperature throughout the reaction.
-
Purify the crude product: Isomeric byproducts can often be removed by column chromatography or recrystallization.
Q4: My nitration reaction is producing a lot of dark, tar-like material. What is causing this and how can I prevent it?
Possible Causes:
-
Reaction temperature is too high: Excessive heat can lead to decomposition of the starting material and product.
-
Addition of the N-oxide is too fast: A rapid addition can cause localized overheating and decomposition.
Solutions:
-
Maintain strict temperature control: Use an oil bath or a temperature controller to maintain the desired reaction temperature.
-
Add the N-oxide portion-wise: Add the 2,6-dichloropyridine-N-oxide slowly to the nitrating mixture to control the reaction exotherm.
Step 3: Reduction of 2,6-Dichloro-4-nitropyridine (B133513)
Q5: The reduction of the nitro group is incomplete, and I am isolating a mixture of starting material and product. How can I drive the reaction to completion?
Possible Causes:
-
Insufficient amount of reducing agent: The stoichiometry of the reducing agent (e.g., iron powder) is crucial.
-
Deactivation of the reducing agent: The surface of the iron powder may be passivated.
-
Low reaction temperature: The reduction may require heating to proceed at a reasonable rate.
Solutions:
-
Increase the equivalents of the reducing agent: Use a larger excess of iron powder (e.g., 3-5 equivalents).
-
Activate the iron powder: Pre-treating the iron powder with a dilute acid (e.g., HCl) can remove the passivating oxide layer.
-
Increase the reaction temperature: Heating the reaction mixture in acetic acid to reflux can improve the reaction rate and conversion.
Q6: I am observing byproducts in my final product after the reduction step. What are they and how can I avoid them?
Possible Causes:
-
Incomplete reduction: This can lead to the presence of nitroso or hydroxylamine (B1172632) intermediates.
-
Reductive dechlorination: The chlorine atoms on the pyridine ring can sometimes be reduced under harsh conditions.
-
Impurities from the previous step: Any impurities from the nitration step will be carried over and may also be reduced.
Solutions:
-
Ensure complete reduction: Monitor the reaction by TLC until all the starting material is consumed.
-
Use milder reducing agents if dechlorination is an issue: While iron in acetic acid is common, other reducing agents like tin(II) chloride may be explored.
-
Purify the 2,6-dichloro-4-nitropyridine before reduction: Ensuring the purity of your starting material for this step is critical for a clean reaction.
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for the three-step synthesis of this compound? The overall yield can vary significantly depending on the specific conditions used in each step. However, a well-optimized process can achieve an overall yield in the range of 60-70%.
Q2: What are the best practices for purifying the final product, this compound? Recrystallization is a common and effective method for purifying the final product. Suitable solvents include ethanol (B145695), methanol, or a mixture of ethyl acetate (B1210297) and hexanes. Column chromatography on silica (B1680970) gel can also be used for further purification if necessary.
Q3: Are there any specific safety precautions I should take during this synthesis? Yes. The nitration step involves the use of strong, corrosive acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. The reduction step with iron powder can be exothermic and may produce hydrogen gas, so it should also be carried out in a well-ventilated area away from ignition sources.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound.
| Step | Reagents and Conditions | Typical Yield (%) | Purity (%) | Reference |
| N-Oxidation | 2,6-dichloropyridine, m-CPBA, CH2Cl2, 0 °C to rt | ~90 | >95 | [3] |
| 2,6-dichloropyridine, H2O2, Acetic Acid, 70-80 °C | ~85 | >95 | [2] | |
| Nitration | 2,6-dichloropyridine-N-oxide, fuming HNO3, H2SO4, 90 °C | ~80 | >90 | [2] |
| Reduction | 2,6-dichloro-4-nitropyridine, Fe, Acetic Acid, reflux | ~90 | >98 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dichloropyridine-N-oxide
-
To a solution of 2,6-dichloropyridine (1.0 eq) in dichloromethane (B109758) (CH2Cl2), add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate/hexanes.
Protocol 2: Synthesis of 2,6-Dichloro-4-nitropyridine
-
Prepare a nitrating mixture by slowly adding fuming nitric acid (3.0 eq) to concentrated sulfuric acid (5.0 eq) at 0 °C.
-
Add 2,6-dichloropyridine-N-oxide (1.0 eq) portion-wise to the cooled nitrating mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, slowly heat the reaction mixture to 90 °C and maintain this temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.
Protocol 3: Synthesis of this compound
-
To a suspension of 2,6-dichloro-4-nitropyridine (1.0 eq) in glacial acetic acid, add iron powder (4.0 eq).
-
Heat the reaction mixture to reflux (around 118 °C) and stir vigorously for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the product by recrystallization from ethanol or by column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low conversion.
References
Technical Support Center: Optimization of Reaction Conditions for Dichloropyridine Substitution
Welcome to the technical support center for the optimization of dichloropyridine substitution reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic aromatic substitution (SNAr) reaction on a dichloropyridine is sluggish or shows no conversion. What are the possible causes and solutions?
A1: Low reactivity in SNAr reactions with dichloropyridines is a common issue. Several factors could be responsible:
-
Insufficiently Activated Pyridine (B92270) Ring: The position of the chlorine atoms relative to the nitrogen atom significantly impacts reactivity. Chlorine atoms at the C2, C4, and C6 positions are activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen.[1] In contrast, chlorine atoms at the C3 and C5 positions are less activated, often leading to sluggish reactions that may require harsh conditions like high temperatures and pressures.[1]
-
Weak Nucleophile: The nucleophilicity of the reacting partner is crucial. If you are using a weakly basic nucleophile, it may not be strong enough to initiate the reaction. Consider using a stronger, non-nucleophilic base to deprotonate the nucleophile, thereby increasing its reactivity.[2]
-
Low Reaction Temperature: Many SNAr reactions require elevated temperatures to proceed at a practical rate.[2][3] If your reaction is slow at room temperature, a gradual increase in temperature (e.g., to 40°C, 60°C, or reflux) can significantly improve the reaction rate.[2]
-
Leaving Group: While chlorine is a common leaving group, fluorine can sometimes be a better leaving group in nucleophilic aromatic substitution, as the rate-determining step is the nucleophilic attack on the ring, which is accelerated by the high electronegativity of fluorine.[4]
Q2: I am observing a mixture of mono- and di-substituted products. How can I control the selectivity for mono-substitution?
A2: Achieving selective mono-substitution can be challenging. Here are several strategies to favor the formation of the mono-substituted product:
-
Stoichiometry: The primary method to favor mono-substitution is to use a stoichiometric amount (typically 1.0 to 1.2 equivalents) of the nucleophile.[2] Using an excess of the nucleophile will inevitably drive the reaction towards di-substitution.[2]
-
Temperature Control: Lowering the reaction temperature generally favors mono-substitution. The introduction of the first electron-donating group deactivates the ring towards a second substitution, making it a slower process.[1][2] By keeping the temperature low, you can minimize the rate of the second substitution.
-
Reaction Time: Careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is critical.[2][5] The reaction should be stopped once the desired mono-substituted product is the major component in the reaction mixture to prevent the formation of the di-substituted byproduct.[2]
-
Inverse Addition: For highly reactive nucleophiles, consider inverse addition, where the dichloropyridine solution is added slowly to the nucleophile solution. This maintains a low concentration of the dichloropyridine, which can favor mono-substitution.[2]
Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of the substitution?
A3: Poor regioselectivity is a frequent problem, especially with dichloropyridines having chlorine atoms at different positions. The regioselectivity is influenced by a combination of electronic and steric factors, as well as the reaction conditions.[6][7]
-
Inherent Reactivity: The position of the chlorine atoms is a key determinant. For instance, in 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position.[6][8] In 2,3-dichloropyridine, the C2 position is typically more activated.[9]
-
Substituents on the Ring: The presence of other substituents on the pyridine ring can significantly influence the regioselectivity. Electron-withdrawing groups can enhance the preference for substitution at certain positions, while electron-donating groups can favor others.[6][7] Bulky substituents can sterically hinder attack at adjacent positions.[10]
-
Nature of the Nucleophile: The structure of the nucleophile plays a role. For example, in some cases, tertiary amines have been shown to direct substitution to a specific position.[6]
-
Reaction Conditions:
-
Catalyst and Ligand: In palladium-catalyzed cross-coupling reactions, the choice of ligand is critical for controlling regioselectivity. Sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote C4-selective coupling of 2,4-dichloropyridines.[11]
-
Solvent: The solvent can have a dramatic effect on regioselectivity. For example, the regioselectivity of the reaction between 2,6-dichloro-3-(methoxycarbonyl)pyridine and 1-methylpiperazine (B117243) can be switched by changing the solvent from DCM to DMSO, due to the solvent's hydrogen-bond accepting ability.[10]
-
Base: The choice of base can also influence the outcome. For instance, LiHMDS has been found to be a superior base for achieving high C4 regioselectivity in certain Pd-catalyzed aminations.[6]
-
Q4: I am having trouble with my Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What are some common troubleshooting steps?
A4: Palladium-catalyzed cross-coupling reactions are powerful but can be sensitive to various factors. Here are some common issues and their solutions:
-
Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and degassed, and the reaction is set up under an inert atmosphere (Nitrogen or Argon).[5][12]
-
Incorrect Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging substrates like chloropyridines, bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands are often required.[13]
-
Sub-optimal Base: The choice of base is critical and depends on the specific coupling reaction. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu).[1] The base strength and solubility can impact the reaction rate and yield.
-
Low Temperature: While some cross-coupling reactions can proceed at room temperature, many require heating to overcome the activation energy barrier.[1][5] Typical temperatures range from 60-120°C.[1][12]
Troubleshooting Guides
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium precursor and ligand are of high quality. Prepare the active catalyst in situ by stirring the palladium precursor and ligand in an anhydrous, deoxygenated solvent for 10-15 minutes before adding other reagents.[5] |
| Inappropriate Ligand | For dichloropyridines, consider using bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or Xantphos.[1][5] |
| Incorrect Base | Sodium tert-butoxide (NaOtBu) is a commonly used strong base for Buchwald-Hartwig aminations.[1][5] Ensure it is fresh and handled under an inert atmosphere. |
| Insufficient Heating | Heat the reaction mixture to a temperature between 80-120°C. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Poor Solvent Quality | Use anhydrous and deoxygenated solvents such as toluene (B28343) or dioxane.[1][5] |
| Possible Cause | Recommended Solution |
| Default Reactivity | The inherent electronic properties of the dichloropyridine may favor substitution at an undesired position. For example, the C2 position is often more susceptible to oxidative addition by palladium.[5] |
| Ligand Effects | The choice of ligand can override the inherent reactivity. Experiment with different ligands, including bulky phosphines or N-heterocyclic carbenes (NHCs), which have been shown to direct selectivity.[5][11] |
| Solvent and Base Combination | The solvent and base can influence the regioselectivity. Screen different combinations, for example, toluene/water with Na₂CO₃ or K₂CO₃.[13] |
| Temperature | Temperature can affect the selectivity. Try running the reaction at a lower temperature to see if it improves the isomeric ratio. |
Experimental Protocols
This protocol describes a general procedure for the mono-amination of 2,5-dichloropyridine (B42133).[5]
Materials:
-
2,5-Dichloropyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor and the phosphine ligand to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add the anhydrous, deoxygenated solvent and stir for 10 minutes to form the active catalyst.
-
In a separate flask, add 2,5-dichloropyridine and sodium tert-butoxide. Evacuate and backfill the flask with inert gas.
-
Add the catalyst solution to the flask containing the substrate and base.
-
Add the amine via syringe.
-
Heat the reaction mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
This protocol provides a general procedure for the C4-selective Suzuki-Miyaura coupling of 2,4-dichloropyridine.[14]
Materials:
-
2,4-Dichloropyridine (1.0 equiv)
-
Arylboronic ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add 2,4-dichloropyridine, the arylboronic ester, the palladium catalyst, and the base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Nucleophile | Catalyst/Base System | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Aniline | Pd(OAc)₂ / PPh₃ / NaOtBu | Toluene | 100 | 16 | 3-Chloro-N-phenylpyridin-2-amine | 82 |
| Substituted Anilines | Pd(OAc)₂ / PPh₃ / NaOtBu | Toluene | 100 | 16 | Substituted 3-Chloro-N-phenylpyridin-2-amines | Good |
| Substrate | Nucleophile | Conditions | Product(s) | Yield (%) | Observations |
| 2,6-Dichloropyridine | Piperidine | Heat | 2-Chloro-6-(piperidin-1-yl)pyridine | Moderate to High | Reaction proceeds at the activated C2/C6 position. |
| 3,5-Dichloropyridine | Piperidine | Harsh conditions (high temp/pressure) | 3-Chloro-5-(piperidin-1-yl)pyridine | Low to Moderate | Reaction is sluggish due to the less activated C3/C5 positions. |
Visualizations
Caption: General experimental workflow for Buchwald-Hartwig amination.
Caption: Troubleshooting guide for poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Page loading... [guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Palladium Catalyst Removal from 2,6-Dichloro-4-pyridinamine Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the effective removal of residual palladium catalysts from reactions involving 2,6-Dichloro-4-pyridinamine.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual palladium from my this compound reaction? A1: Residual palladium, even in trace amounts, must be removed for several reasons. Palladium is a toxic metal, and its presence in active pharmaceutical ingredients (APIs) is strictly regulated by agencies, with limits often set at 5-10 ppm.[1][2] Furthermore, it can interfere with downstream biological assays, potentially causing false-positive results, and may negatively impact subsequent synthetic steps.[2]
Q2: What are the most common and effective methods for removing palladium from nitrogen-containing compounds like this compound? A2: The most prevalent methods include treatment with palladium scavengers, activated carbon, crystallization, and aqueous washes.[3]
-
Palladium Scavengers: These are solid-supported materials with functional groups (e.g., thiol, thiourea, trimercaptotriazine (TMT)) that selectively bind to palladium, which is then removed by filtration.[3][4] Thiol-based scavengers are particularly robust for various palladium species.[5]
-
Activated Carbon: This material can effectively adsorb residual palladium. However, different grades of activated carbon should be screened to minimize potential product loss due to non-specific adsorption.[3][6]
-
Crystallization: If your product is a solid, recrystallization can be highly effective, as palladium impurities often remain in the mother liquor.[1][3]
-
Aqueous Washes: Washing the organic reaction mixture with an aqueous solution containing a chelating agent like EDTA can help extract soluble palladium species.[3]
Q3: My product is still yellow/brown after initial filtration. What does this indicate? A3: A persistent color in your product after initial work-up and filtration through a pad of Celite® is a strong indicator of residual soluble or colloidal palladium.[3] To decolorize the product, a more robust purification method, such as treatment with a palladium scavenger or activated carbon, is necessary.[3]
Q4: How can I accurately measure the level of residual palladium in my sample? A4: The standard and most accurate methods for quantifying residual metals in pharmaceutical intermediates are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[7][8] While highly accurate, these techniques require expensive instrumentation and complex sample preparation.[8] For more rapid, on-the-spot analysis during process development, catalysis-based fluorometric methods are also available.[7][8]
Q5: How do I choose the right scavenger for my specific reaction? A5: The effectiveness of a scavenger depends on the palladium species (e.g., Pd(0) vs. Pd(II)) and the reaction matrix. It is recommended to screen a variety of scavengers with different functional groups (e.g., thiol, thiourea, TMT) in small-scale trials to identify the most effective one for your specific conditions.[3] The choice of solvent can also significantly influence the scavenger's performance.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High levels of palladium (>100 ppm) detected after standard work-up. | Palladium is present in a soluble or colloidal form. The palladium-pyridine complex is highly stable and not removed by simple filtration.[3] | Treat the organic solution with a dedicated palladium scavenger (e.g., thiol-functionalized silica).[3] Perform an activated carbon slurry treatment.[3] If the product is a solid, attempt recrystallization.[3] |
| Inconsistent performance of palladium scavengers. | The chosen scavenger is not effective for the specific palladium species present (e.g., Pd(0) vs. Pd(II)). Insufficient contact time or temperature. The scavenger is deactivated by other components in the reaction mixture.[3] | Screen a variety of scavengers with different functional groups.[3] Increase the stirring time and/or gently heat the mixture (e.g., to 40-50 °C), if the product is thermally stable.[3] Consult the scavenger manufacturer's guidelines for optimal conditions.[3] |
| Significant product loss after treatment with activated carbon. | The activated carbon has a high affinity for the this compound product. | Screen different grades of activated carbon on a small scale to find one with lower product affinity.[3] Reduce the amount of activated carbon used or the treatment time. Wash the carbon cake thoroughly with fresh solvent after filtration to recover adsorbed product.[4] |
| Product loss during the scavenging process. | The product is adsorbing to the solid support of the scavenger. Using a large excess of scavenger leads to non-specific binding.[4] | Optimize the scavenger-to-palladium ratio by running small-scale trials.[3] After filtration, wash the scavenger cake thoroughly with a suitable solvent to recover any adsorbed product.[3] For larger scales, consider using a packed scavenger cartridge in a flow setup to minimize loss.[3] |
Data on Palladium Removal Efficiency
The following table summarizes the performance of various methods for palladium removal. Efficacy is highly dependent on the specific substrate, solvent, and palladium species.
| Method/Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference |
| Activated Carbon | ||||
| Darco KB-B | 300 | <1 | >99.6 | [4] |
| Nuchar AquaGuard | 9100 | ~6552 | ~28 | [9] |
| Silica-Based Scavengers | ||||
| SiliaMetS Thiol | 2400 | ≤ 16 | >99.3 | [5] |
| SiliaMetS Thiourea | 2400 | ≤ 16 | >99.3 | [5] |
| Polymer-Based Scavengers | ||||
| Polystyrene TMT | 330 | ~10-30 | ~90-97 | [4] |
| Binary System | ||||
| Nuchar AquaGuard + 1,2-ethanedithiol | 9100 | <273 | >97 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging
-
Dissolution: Following the reaction and initial work-up, dissolve the crude this compound in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene).[3][10]
-
Scavenger Addition: Add the selected palladium scavenger. A typical starting point is 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used or 5-10 wt% relative to the crude product.[3][10]
-
Agitation: Stir the mixture at room temperature. For slower reactions, the temperature can be increased to 40-50 °C, provided the product is thermally stable. Scavenging is typically complete within 2-16 hours.[3]
-
Filtration: Remove the scavenger by filtering the mixture through a pad of Celite®.[4]
-
Washing: Wash the filter cake thoroughly with fresh solvent to ensure complete recovery of the product.[3][4]
-
Concentration & Analysis: Combine the filtrate and washings, and concentrate under reduced pressure. Analyze a sample of the purified product by a suitable analytical technique (e.g., ICP-MS) to determine the final palladium concentration.[4]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate organic solvent.
-
Carbon Addition: Add powdered activated carbon (typically 5-10 wt% relative to the crude product). It is highly advisable to perform a small-scale test first to assess potential product loss.[3]
-
Stirring: Stir the mixture at room temperature or an elevated temperature (e.g., 45 °C) for 1-18 hours.[3][4]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Note that fine carbon particles can be challenging to filter completely.[3]
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[4]
-
Analysis: Combine the filtrate and washes, concentrate, and analyze for residual palladium.[3]
Visualized Workflows and Mechanisms
References
- 1. arborassays.com [arborassays.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. silicycle.com [silicycle.com]
- 6. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2,6-Dichloro-4-pyridinamine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,6-dichloro-4-pyridinamine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most effective primary purification techniques for this compound derivatives?
The two most common and effective purification methods for this class of compounds are recrystallization and column chromatography on silica (B1680970) gel.[1][2]
-
Recrystallization is highly effective for removing minor impurities from solid products. The choice of solvent is critical for success.[3]
-
Column Chromatography is used to separate the desired product from byproducts and unreacted starting materials, especially when dealing with complex mixtures or oily products. A gradient elution with solvents like ethyl acetate (B1210297) and petroleum ether or hexanes is often effective.[1][4]
-
Acid-Base Extraction can be a useful preliminary purification step. By dissolving the crude product in an organic solvent and washing with a dilute acid, the basic pyridinamine derivative can be extracted into the aqueous layer. Subsequent neutralization can precipitate the purified product.[5]
Q2: What are the common impurities I should expect during the synthesis and purification of these derivatives?
Common impurities can originate from starting materials, side reactions, or subsequent degradation. These may include:
-
Unreacted Starting Materials: Such as the precursor 2,6-dichloropyridine (B45657) or the amine nucleophile.[3][6]
-
Isomeric Byproducts: Formation of other isomers can occur depending on the reaction's regioselectivity. For instance, in nitration reactions, different isomers can be formed.[3][7]
-
Over-reacted Products: Di-substituted or poly-substituted products can form if reaction conditions are not carefully controlled.[4]
-
Hydrolysis Products: The chloro groups on the pyridine (B92270) ring can be susceptible to hydrolysis, forming hydroxy-pyrimidine byproducts, especially under non-neutral pH conditions during work-up.[1][4]
-
Tarry Residues: High reaction temperatures or prolonged reaction times can lead to the formation of polymeric or tarry materials.[2]
Q3: How do I select an appropriate solvent for recrystallization?
A good recrystallization solvent should fully dissolve your compound at an elevated temperature but poorly at room or cold temperatures. Impurities, ideally, should either be insoluble in the hot solvent or remain soluble in the cold solvent.[8]
For chlorinated pyridine and pyrimidine (B1678525) derivatives, good starting points for solvent screening include:
-
Lower alcohols (e.g., ethanol, methanol)[9]
-
Two-solvent systems (e.g., ethyl acetate/hexanes, ethanol/water)[3][9]
It is recommended to perform small-scale solubility tests with a range of solvents to identify the optimal system for your specific derivative.[9]
Q4: What are the typical starting conditions for column chromatography?
For silica gel column chromatography, a good starting point is a mobile phase consisting of a mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent like ethyl acetate.[1][7] A gradient elution, starting with a low concentration of the polar solvent and gradually increasing it, is often effective for separating compounds with different polarities.[1][4] Reaction progress and column fractions can be monitored by Thin Layer Chromatography (TLC).[4]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound derivatives.
Issue 1: Low Purity After Initial Purification
If your product purity remains low after a primary purification step, a multi-step purification strategy may be necessary. The following workflow can help improve purity.
Caption: Multi-step purification workflow for low-purity products.
Issue 2: Product Oils Out or Fails to Crystallize
Symptom: During recrystallization, the product separates as an oil rather than a solid, or no crystals form upon cooling.[2]
| Possible Cause | Troubleshooting Steps |
| Presence of Impurities | Purify the oil by column chromatography before attempting recrystallization again.[2] |
| Solution is Too Concentrated | Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool slowly. |
| Solution is Too Dilute | If no crystals form, the solution may be too dilute. Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, gently heat the solution to evaporate some solvent and then cool again.[8] |
| Cooling Rate is Too Fast | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.[8] |
| Incorrect Solvent System | Re-evaluate the recrystallization solvent. A different single solvent or a two-solvent system (e.g., ethyl acetate/hexane) might be more effective.[2][9] |
Issue 3: Tarry Residue Formation
Symptom: A dark, sticky, tarry residue forms during the reaction work-up or purification.
Caption: Troubleshooting tarry residue formation.
To handle existing tar, attempt to dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and filter off the insoluble tar before proceeding with further purification steps like chromatography or recrystallization.[2]
Issue 4: Hydrolysis of Chloro-Substituents
Symptom: Presence of hydroxy-pyrimidine or hydroxy-pyridine byproducts in your final product, often detected by LC-MS.
| Preventative Measure | Rationale |
| Use Anhydrous Conditions | Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents.[1][4] |
| Control pH During Work-up | Carefully neutralize the reaction mixture before extraction. Avoid strongly acidic or basic conditions during aqueous work-up and purification, as these can promote hydrolysis.[1][4] |
| Use Non-Acidic Mobile Phase | When performing column chromatography on silica gel, use a neutral or slightly basic mobile phase to prevent hydrolysis on the column.[1] |
Experimental Protocols
Protocol 1: General Column Chromatography Purification
This protocol provides a general method for the purification of a this compound derivative.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate), adding silica gel, and evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a slurry method with your starting mobile phase (e.g., 95:5 petroleum ether:ethyl acetate).
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. The optimal gradient will depend on the specific derivative.[4]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[4]
Protocol 2: General Recrystallization Purification
This protocol outlines a standard procedure for recrystallizing a solid this compound derivative.
-
Solvent Selection: Choose a suitable solvent or solvent system based on small-scale solubility tests.[3]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to completely dissolve the crude solid.[3][8]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[3] For colored impurities, activated charcoal can be added to the hot solution before this filtration step.[9]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2][8]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove residual impurities.[2][8]
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.[2]
Data Presentation
The following table summarizes representative yields from a study on the nitration of 4-amino-2,6-dichloropyridine, illustrating how reaction conditions can influence product distribution, which in turn affects the purification strategy.
| Product | Reagents | Conditions | Yield (%) | Reference |
| 4-Amino-2,6-dichloro-3-nitropyridine | Potassium Nitrate, Sulfuric Acid | Room Temp, 6h | 43% | [7] |
| 4-Amino-2,6-dichloro-3,5-dinitropyridine | Potassium Nitrate, Sulfuric Acid | Room Temp, 6h | 17% | [7] |
| 4-Amino-2,6-dichloro-3,5-dinitropyridine | Potassium Nitrate, Sulfuric Acid | 50°C, 7h | 60% | [7] |
| 4-Amino-2,6-dichloro-3-nitropyridine | 70% Nitric Acid, Sulfuric Acid | 0-10°C, then RT, then 80°C | 94% | [4] |
Note: The purification of the mono- and di-nitro products was achieved by silica gel chromatography, eluting with ethyl acetate/petroleum ether.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,6-DICHLORO-3-NITRO-4-AMINOPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Dehalogenation as a side reaction in 2,6-Dichloro-4-pyridinamine chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common side reaction of dehalogenation when working with 2,6-dichloro-4-pyridinamine.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of this compound chemistry?
A1: Dehalogenation is an undesired side reaction where one or both of the chlorine atoms on the this compound ring are replaced by a hydrogen atom. This results in the formation of 2-chloro-4-pyridinamine or 4-pyridinamine as byproducts. This reaction reduces the yield of the desired product and complicates purification due to the similar properties of the dehalogenated byproducts to the starting material and desired product.
Q2: What is the primary cause of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: The primary cause of dehalogenation in palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][2] This Pd-H intermediate can transfer a hydride to the pyridine (B92270) ring, leading to the cleavage of the carbon-chlorine bond and its replacement with a carbon-hydrogen bond.
Q3: What are the common sources of hydride that lead to the formation of Pd-H species?
A3: Hydride sources can originate from several components of the reaction mixture:
-
Bases: Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu), can undergo β-hydride elimination, especially at elevated temperatures, to generate a hydride.[1]
-
Solvents: Protic solvents like alcohols can be a source of hydrides. Additionally, solvents like DMF can decompose, particularly in the presence of water, to provide a hydride source.[1]
-
Water: Trace amounts of water in the reaction mixture can react with bases or other reagents to generate hydride species.[1]
-
Reagents: In Suzuki couplings, boronic acids can sometimes contain residual borane (B79455) (B-H) species. In Buchwald-Hartwig aminations, the amine itself can, in some cases, contribute to the formation of hydride intermediates.[1]
Q4: Which reaction conditions are more likely to promote dehalogenation?
A4: Higher reaction temperatures and prolonged reaction times significantly increase the likelihood of dehalogenation.[1] Electron-deficient aryl halides and nitrogen-containing heterocycles like pyridines are particularly susceptible to this side reaction.[3]
Q5: How can I choose the right catalyst and ligand to minimize dehalogenation?
A5: The choice of ligand is critical. Bulky, electron-rich phosphine (B1218219) ligands are highly recommended as they promote the desired reductive elimination step, which is the product-forming step in the catalytic cycle, making it faster than the competing dehalogenation pathway. For Suzuki and Buchwald-Hartwig reactions, ligands such as XPhos, SPhos, and RuPhos often provide excellent results by stabilizing the palladium catalyst and accelerating the cross-coupling reaction.[1]
Q6: Which bases are recommended to avoid dehalogenation?
A6: To minimize dehalogenation, it is advisable to use weaker, non-nucleophilic inorganic bases that are less likely to generate hydride species. Bases like potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for Suzuki and Buchwald-Hartwig reactions.[1]
Troubleshooting Guides
Issue 1: Significant formation of dehalogenated byproduct (2-chloro-4-pyridinamine or 4-pyridinamine) is observed by LC-MS or GC-MS.
This guide provides a systematic approach to troubleshooting and minimizing dehalogenation.
Caption: Troubleshooting workflow for dehalogenation.
Quantitative Data Summary
The following table provides illustrative data on how the choice of ligand and base can impact the yield of the desired cross-coupled product versus the dehalogenated byproduct in a typical Suzuki-Miyaura coupling with a dichloropyridine substrate. These are representative trends and actual results may vary.
| Entry | Palladium Precatalyst | Ligand | Base | Temperature (°C) | Desired Product Yield (%) | Dehalogenated Byproduct (%) |
| 1 | Pd(OAc)₂ | PPh₃ | NaOtBu | 100 | 45 | 35 |
| 2 | Pd₂(dba)₃ | PPh₃ | K₃PO₄ | 100 | 65 | 15 |
| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | 80 | 88 | <5 |
| 4 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 80 | >95 | <2 |
This data is illustrative and based on established principles for minimizing dehalogenation in cross-coupling reactions of dichloropyridines.
Experimental Protocols
Protocol 1: Dehalogenation-Resistant Suzuki-Miyaura Coupling of this compound
This protocol is optimized to minimize the dehalogenation of this compound when coupling with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Cesium carbonate (Cs₂CO₃, 2.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Anhydrous 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
In an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and cesium carbonate (2.5 eq).
-
In a separate vial, dissolve Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq) in anhydrous dioxane.
-
Add the catalyst solution to the Schlenk flask containing the solids.
-
Add additional anhydrous dioxane and degassed water to achieve a solvent ratio of approximately 4:1 (dioxane:water) and a concentration of 0.1 M with respect to the starting halide.
-
Heat the mixture to 80-90°C and stir until the reaction is complete, as monitored by LC-MS or GC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue via column chromatography.
Protocol 2: Dehalogenation-Resistant Buchwald-Hartwig Amination of this compound
This protocol is designed for the C-N coupling of this compound with a primary or secondary amine while suppressing hydrodehalogenation.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
RuPhos (4 mol%)
-
Anhydrous toluene (B28343)
Procedure:
-
In a glovebox, add Pd(OAc)₂ (0.02 eq) and RuPhos (0.04 eq) to an oven-dried reaction tube.
-
Add K₃PO₄ (2.0 eq) to the tube.
-
Add this compound (1.0 eq) and the desired amine (1.2 eq) to the tube.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the mixture to 90-100°C.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent like ethyl acetate, filter through a pad of celite, and concentrate the filtrate.
-
Purify the crude product by flash chromatography or crystallization.
Mandatory Visualizations
Caption: Competing pathways of cross-coupling vs. dehalogenation.
References
Validation & Comparative
Unlocking the Therapeutic Potential of 2,6-Dichloro-4-pyridinamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,6-dichloro-4-pyridinamine scaffold is a promising heterocyclic motif with significant potential in the development of novel therapeutic agents. Its structural similarity to a variety of biologically active pyridine (B92270) and pyrimidine (B1678525) derivatives suggests a broad spectrum of activities, particularly in oncology and infectious diseases. This guide provides a comparative analysis of the biological activities of derivatives based on this core structure, supported by experimental data from closely related analogs, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows.
Anticancer Activity: A Primary Focus
Derivatives of dichlorinated pyridines and pyrimidines have demonstrated potent anticancer activity, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.
Kinase Inhibition Profile
The this compound scaffold is predicted to be an effective kinase inhibitor due to the ability of the pyridine nitrogen to form key hydrogen bonds within the ATP-binding pocket of kinases. The dichloro substitutions provide sites for further chemical modification to enhance potency and selectivity. Key kinase targets for related compounds include:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed in various cancers.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels that supply tumors.[1]
-
Anaplastic Lymphoma Kinase (ALK): A tyrosine kinase that is a driver in certain types of non-small cell lung cancer.[2]
-
Aurora Kinases: A family of serine/threonine kinases involved in cell cycle regulation.[2]
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression and frequently dysregulated in cancer.[3][4]
Comparative Cytotoxicity Data
While specific data for a comprehensive series of this compound derivatives is limited in publicly available literature, the following tables present the cytotoxic activity of structurally related pyridine and pyrimidine-based kinase inhibitors against various cancer cell lines. This data serves as a benchmark for the potential efficacy of novel derivatives of the this compound core.
Table 1: Cytotoxicity of Pyridine-Urea Derivatives Against MCF-7 Breast Cancer Cells [5]
| Compound | Substitutions | IC50 (µM) |
| 8e | 4-methoxyphenyl at C6, urea (B33335) linkage at C3 | 0.22 |
| 8n | 4-chlorophenyl at C6, urea linkage at C3 | 1.88 |
| Doxorubicin | (Reference Drug) | 1.93 |
| Sorafenib | (Reference Drug) | 4.50 |
Table 2: Cytotoxicity of 2-Chloro-4-anilinoquinazoline Derivatives [6]
| Compound | Cancer Cell Line | GI50 (µM) |
| 14g | K-562 (Leukemia) | 0.622 |
| RPMI-8226 (Leukemia) | >100 | |
| HCT-116 (Colon) | 1.81 | |
| LOX IMVI (Melanoma) | >100 | |
| MCF7 (Breast) | 1.75 | |
| 16a | K-562 (Leukemia) | 3.26 |
| HCT-116 (Colon) | 3.49 | |
| MCF7 (Breast) | 3.51 |
Antimicrobial Activity
Beyond their anticancer potential, pyridine derivatives have also been investigated for their antimicrobial properties. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
Comparative Antimicrobial Data
The following table summarizes the minimum inhibitory concentration (MIC) values for a series of N-alkylated pyridine-based salts, demonstrating their potential as antibacterial agents.
Table 3: Antibacterial Activity of N-Alkylated Pyridine Salts [7]
| Compound | Bacterial Strain | MIC (µg/mL) |
| 66 | S. aureus | 56 ± 0.5 |
| E. coli | 55 ± 0.5 | |
| 65 | E. coli | 55 ± 0.5 |
| 61 | E. coli | 55 ± 0.5 |
Experimental Protocols
To facilitate the evaluation of novel this compound derivatives, detailed protocols for key biological assays are provided below.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the concentration of the compound that inhibits cell growth by 50% (IC50).
Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Procedure:
-
Add the kinase, substrate, and test compound at various concentrations to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature for a defined period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.[8][9][10][11][12]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[13][14][15][16][17]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Binding buffer
-
Flow cytometer
Procedure:
-
Harvest the cells after treatment and wash them with cold PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds
-
Inoculum of the microorganism standardized to a specific turbidity
Procedure:
-
Prepare serial twofold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by kinase inhibitors and a general workflow for anticancer drug discovery.
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. In vitro kinase assay [protocols.io]
- 12. caymanchem.com [caymanchem.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Apoptosis Protocols [bdbiosciences.com]
- 17. Apoptosis Protocols | USF Health [health.usf.edu]
Comparative Analysis of Pyrido[2,3-d]pyrimidin-7-one Analogs as Potent Abl Kinase Inhibitors
Structure-Activity Relationship (SAR) Data
The inhibitory activity of various analogs of the parent compound, PD166326, was evaluated against Abl kinase. The core structure and the positions of substitutions are illustrated below. Modifications to the phenylamino (B1219803) moiety at the 2-position of the pyridopyrimidinone core have a significant impact on the inhibitory potency.
The following table summarizes the in vitro inhibitory activity (IC50) of selected analogs against Abl kinase.
| Compound | Substitution (R) on Phenylamino Ring | Abl IC50 (nM)[1] |
| PD166326 | 3'-methyl | 2.8 |
| Analog 1 | 3'-hydroxy | 2.4 |
| Analog 2 | 4'-hydroxy | 2.2 |
| Analog 3 | 3'-methoxy | 2.1 |
| Analog 4 | 4'-methoxy | 2.0 |
| Analog 5 | 3'-amino | 1.8 |
| Analog 6 | 4'-amino | 1.6 |
| Analog 7 | 3'-hydroxymethyl | 1.5 |
| Analog 8 | 4'-O-glycoside | 1.4 |
The SAR data indicates that introducing polar substituents at the 3' and 4' positions of the phenylamino ring generally leads to improved potency against Abl kinase.[1] Notably, analogs with amino and hydroxymethyl groups demonstrated enhanced inhibitory activity compared to the parent compound. The most potent analog in this series, compound 8, features a bulky glycoside group at the 4' position, suggesting that this position can tolerate larger substituents.[1]
Experimental Protocols
In Vitro Abl Kinase Inhibition Assay
The following protocol outlines the methodology used to determine the in vitro inhibitory activity of the synthesized compounds against Abl kinase.
-
Enzyme and Substrate Preparation: Recombinant human Abl kinase is used. A synthetic peptide substrate, such as Abltide, is prepared in a suitable buffer (e.g., Tris-HCl with MgCl2 and ATP).
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations for the assay.
-
Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the Abl kinase, the peptide substrate, and the test compound in a 96-well plate. The reaction is typically incubated at 30°C for a specified period (e.g., 30 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay like Kinase-Glo®.
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the dose-response data to a sigmoidal curve using appropriate software.
Drug Discovery and Development Workflow
The process of identifying and optimizing lead compounds, such as the pyrido[2,3-d]pyrimidin-7-one analogs, follows a structured workflow.
This workflow begins with identifying a therapeutic target and progresses through screening for initial "hit" compounds.[2] These hits are then chemically modified and optimized through SAR studies to improve their properties, leading to "lead" compounds that undergo further preclinical and clinical evaluation.
References
- 1. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cytotoxicity Assays for Novel Compounds Derived from 2,6-Dichloro-4-pyridinamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common cytotoxicity assays relevant to the evaluation of novel compounds synthesized from the versatile starting material, 2,6-dichloro-4-pyridinamine.[1][2][3] The pyridine (B92270) nucleus is a significant scaffold in medicinal chemistry, with many derivatives demonstrating a wide range of biological activities, including potential as anticancer agents.[4][5][6][7] This document outlines detailed experimental protocols for key cytotoxicity assays, presents comparative data for related pyridine derivatives, and includes visualizations to clarify experimental workflows and biological pathways.
Introduction to Cytotoxicity Assays
In the early phases of drug discovery, determining the cytotoxic potential of a newly synthesized compound is a critical step.[8] In vitro cytotoxicity assays are fundamental tools used to assess a compound's effect on cell viability and proliferation.[8] These assays typically involve exposing cultured cells to the test compound and measuring the resulting impact on cell health.[8] A compound is generally considered to have a cytotoxic effect if it reduces cell viability by more than 30%.[8] This guide focuses on two widely used colorimetric assays: the MTT assay, which measures metabolic activity, and the LDH assay, which assesses cell membrane integrity.
Comparison of Common Cytotoxicity Assays
The choice of a suitable cytotoxicity assay depends on the specific research question and the suspected mechanism of action of the compound. The MTT and LDH assays are often used as complementary methods to gain a more comprehensive understanding of a compound's cytotoxic effects.
| Assay Principle | Measures | Advantages | Limitations |
| MTT Assay | Mitochondrial reductase activity, an indicator of metabolically active, viable cells.[9] | Robust sensitivity and reproducibility.[9] Well-established and widely used. | Requires a solubilization step for the formazan (B1609692) crystals.[9] It is an endpoint assay and does not allow for continuous monitoring.[9] |
| LDH Assay | Lactate (B86563) dehydrogenase (LDH) released from damaged cells with compromised membrane integrity.[8][10] | Simple, reliable, and can be used to measure cytotoxicity over time. | LDH in serum-containing media can lead to high background.[11] May not detect early apoptotic events where the membrane is still intact. |
Experimental Protocols
Detailed methodologies for performing MTT and LDH assays are provided below. These protocols are generalized and may require optimization depending on the cell lines and specific compounds being tested.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[9][12] The amount of formazan produced is directly proportional to the number of viable cells.[12]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10⁴ cells/well) in 100 µL of culture medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[13]
-
Compound Treatment: Prepare serial dilutions of the test compounds. Remove the old medium from the cells and add 100 µL of fresh medium containing the desired concentrations of the compounds to the respective wells. Include a vehicle control (e.g., DMSO, typically ≤ 0.5%) and a no-treatment control.[8] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[9][13]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[12][13]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12][15] Mix thoroughly by gentle shaking or pipetting.[9]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[9][12][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth or viability, is a key parameter to report.[8]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[10][16] This serves as an indicator of compromised cell membrane integrity.[8]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).[8] It is important to set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[10]
-
Supernatant Collection: After the desired incubation time, centrifuge the 96-well plate at a low speed (e.g., 400 x g for 5 minutes) to pellet the cells.[11]
-
LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 100 µL) from each well to a new 96-well plate.[11][17] Add the LDH reaction mixture, containing a substrate and a tetrazolium salt, to each well.[11]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11] During this time, the released LDH will catalyze the conversion of lactate to pyruvate, which in a coupled reaction reduces a tetrazolium salt to a colored formazan product.[11]
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of approximately 490 nm using a microplate reader.[10][11]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the experimental wells relative to the spontaneous and maximum LDH release controls.
Quantitative Data on Pyridine Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Spiro-pyridine derivatives | HepG-2 (Hepatocellular carcinoma) | 8.42 ± 0.70 to > 78.17 ± 3.80 | [18] |
| Spiro-pyridine derivatives | Caco-2 (Colorectal carcinoma) | 7.83 ± 0.50 to > 84.43 ± 4.0 | [18] |
| 4,4'-Bipyridine derivatives (9a, 9b) | HepG-2 (Hepatocellular carcinoma) | 8.83 ± 0.30 and 10.08 ± 0.66 (µg/mL) | [4] |
| 4,4'-Bipyridine derivatives (9a, 9b) | MCF-7 (Breast adenocarcinoma) | High cytotoxic effects | [4] |
| Pyridine heterocyclic hybrids (3b) | Huh-7 (Hepatocellular carcinoma) | 6.54 | [6] |
| Pyridine heterocyclic hybrids (3b) | A549 (Lung carcinoma) | 15.54 | [6] |
| Pyridine heterocyclic hybrids (3b) | MCF-7 (Breast adenocarcinoma) | 6.13 | [6] |
| 2,6-diaryl-substituted pyridine (4a) | HT29 (Colorectal carcinoma) | 2.243 ± 0.217 | [19] |
| 1,4-dihydropyridine derivative (7a) | MOLT-4 (T-cell acute lymphoblastic leukemia) | 17.4 ± 2.0 | [20] |
| Thallium(III) complex with pyridine dicarboxylic acid derivative (C3) | A375 (Melanoma) | 7.23 | [21] |
| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles | PC3 (Prostate cancer) | 0.1 to 0.85 | [22] |
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for illustrating experimental workflows and potential biological pathways.[8] The following diagrams were created using the DOT language to provide clear visualizations.
Caption: General experimental workflow for in vitro cytotoxicity testing.
References
- 1. nbinno.com [nbinno.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. tantuchemicals.com [tantuchemicals.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. protocols.io [protocols.io]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. brieflands.com [brieflands.com]
- 21. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
In Silico Bioactivity Prediction for 2,6-Dichloro-4-pyridinamine Derivatives: A Comparative Guide
In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, in silico predictive models are indispensable tools for accelerating the identification of promising lead compounds. This guide provides a comparative overview of computational methods for predicting the bioactivity of 2,6-Dichloro-4-pyridinamine derivatives, a scaffold of interest in medicinal chemistry. We present a comparison of various in silico techniques, supported by experimental data and detailed protocols for the validation of these predictions. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of small molecule therapeutics.
Comparison of In Silico Bioactivity Prediction Methods
The prediction of a compound's biological activity through computational means can be approached from multiple angles, primarily categorized as structure-based and ligand-based methods. For derivatives of this compound, which show potential as kinase inhibitors, a combination of these methods often yields the most reliable predictions.
Structure-Based Drug Design (SBDD) leverages the three-dimensional structure of the biological target, such as a protein kinase. Molecular docking is a primary technique in SBDD, where the binding pose and affinity of a ligand within the active site of a receptor are predicted.
Ligand-Based Drug Design (LBDD) , on the other hand, relies on the knowledge of other molecules that bind to the biological target of interest. A key LBDD method is the Quantitative Structure-Activity Relationship (QSAR), which correlates variations in the physicochemical properties of compounds with their biological activities.
Below is a comparative summary of common in silico methods:
| Method | Principle | Advantages | Limitations |
| Molecular Docking | Simulates the binding of a ligand to the active site of a target protein to predict binding affinity and orientation. | Provides insights into the molecular interactions driving binding; does not require data on other active compounds. | Accuracy is highly dependent on the quality of the protein structure and the scoring function used; can be computationally intensive. |
| QSAR | Develops a statistical model that relates the chemical structures of a series of compounds to their biological activities. | Can rapidly screen large libraries of compounds; provides insights into the structural features important for activity. | Requires a dataset of compounds with known activities; predictive power is limited to compounds similar to the training set. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target. | Useful for virtual screening and designing novel scaffolds. | Requires a set of active ligands with known conformations. |
| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system, providing insights into the stability of ligand-protein complexes. | Offers a more dynamic and realistic representation of molecular interactions compared to static docking. | Computationally very expensive; requires significant expertise to perform and analyze. |
| Machine Learning (e.g., dANNs, SVMs) | Utilizes algorithms to learn from large datasets of chemical structures and their associated bioactivities to predict the activity of new compounds. | Can identify complex, non-linear relationships; performance can improve as more data becomes available. | Requires large and diverse datasets for training; models can be "black boxes," making interpretation difficult. |
Predictive Data for Dihalogenated Heterocyclic Kinase Inhibitors
While specific comprehensive studies on this compound derivatives with both in silico predictions and experimental validation are not abundant in publicly available literature, we can draw parallels from studies on structurally related dihalogenated heterocyclic compounds. For instance, a study on 2,6-disubstituted purine (B94841) derivatives, synthesized from 2,6-dichloropurine, provides valuable insights into their anticancer and kinase inhibitory activities.[1]
Below is a table summarizing the in vitro anticancer activity and kinase inhibitory activity of representative 2,6-disubstituted purine derivatives. This data can serve as a benchmark for what might be expected from analogous this compound derivatives and highlights the type of data that in silico models aim to predict.
| Compound ID | R1 | R2 | Cell Line | IC50 (µM)[1] | Kinase | % Inhibition @ 10 µM[1] |
| 7 | Cl | 4-methylbenzamide derivative | OKP-GS (renal carcinoma) | 4.56 | Bcr-Abl1 | Moderate |
| 10 | Cl | 4-methylbenzamide derivative with imidazole | Bcr-Abl1 | - | Bcr-Abl1 | High |
| 13 | OMe | 4-methylbenzamide derivative | OKP-GS (renal carcinoma) | Significant Inhibition | Bcr-Abl1 | Moderate |
| 14 | OMe | 4-methylbenzamide derivative with imidazole | OKP-GS (renal carcinoma) | Significant Inhibition | Bcr-Abl1 | Moderate |
Experimental Protocols for Bioactivity Validation
The validation of in silico predictions is a critical step in drug discovery. The following are detailed protocols for key experiments used to determine the bioactivity of potential kinase inhibitors.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.
Materials:
-
Kinase enzyme (e.g., FGFR)
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. Prepare a solution of the kinase substrate and ATP in the same buffer.
-
Assay Setup: To each well of the plate, add the test compound dilution. Add the substrate/ATP mixture to all wells.
-
Kinase Reaction: Initiate the reaction by adding the diluted kinase enzyme to each well. Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., a line with FGFR amplification)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
96-well clear-bottom cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated.
References
A Comparative Analysis of the Reactivity of 2,6-Dichloro-4-pyridinamine and 2,6-dibromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of novel pharmaceutical agents, agrochemicals, and functional materials, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Pyridine (B92270) derivatives, in particular, are core components of a vast array of biologically active molecules. Among the diverse building blocks available, 2,6-dihalopyridines serve as critical intermediates for the construction of complex molecular architectures.
This guide provides an objective comparison of the reactivity of two key pyridine derivatives: 2,6-Dichloro-4-pyridinamine and 2,6-dibromopyridine (B144722) . The choice between these substrates can significantly influence reaction efficiency, selectivity, and the overall synthetic strategy. This comparison will focus on their performance in essential synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, supported by experimental data and detailed protocols.
Executive Summary of Reactivity
The fundamental difference in reactivity between 2,6-dibromopyridine and this compound stems from two key factors: the nature of the carbon-halogen bond and the electronic influence of the substituent at the 4-position.
-
Carbon-Halogen Bond Strength: The carbon-bromine (C-Br) bond is inherently longer and weaker than the carbon-chlorine (C-Cl) bond. This makes 2,6-dibromopyridine generally more reactive in reactions where the cleavage of the C-X bond is the rate-determining step, such as the oxidative addition step in many palladium-catalyzed cross-coupling reactions.[1]
-
Electronic Effects: this compound features an electron-donating amino (-NH₂) group at the 4-position. This group increases the electron density of the pyridine ring, which generally deactivates the ring towards nucleophilic attack. In contrast, 2,6-dibromopyridine lacks a substituent at this position, and the two electron-withdrawing bromine atoms render the ring more electron-deficient.
These core differences dictate their divergent reactivity in key chemical transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The initial and often rate-limiting step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the aryl-halide bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between an organoboron compound and an organic halide.
-
2,6-Dibromopyridine: Due to the weaker C-Br bond, 2,6-dibromopyridine is highly reactive in Suzuki-Miyaura coupling. This reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its dichloro analogue.[1] Both mono- and di-arylation can be achieved by carefully controlling the reaction conditions.[2]
-
This compound: The stronger C-Cl bonds and the electron-donating amino group make this substrate less reactive than 2,6-dibromopyridine in Suzuki-Miyaura couplings. The amino group can also potentially inhibit the palladium catalyst by coordinating to the metal center.[3] However, the development of highly active catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands, has enabled the efficient coupling of aminopyridines.[4]
Data Presentation: Comparison in Suzuki-Miyaura Coupling
| Feature | 2,6-Dibromopyridine | This compound |
| Relative Reactivity | Higher | Lower |
| C-X Bond Energy | Weaker (C-Br) | Stronger (C-Cl) |
| Electronic Effect | Electron-withdrawing halogens activate the ring | Electron-donating amino group deactivates the ring |
| Typical Reaction Temp. | Lower | Higher |
| Catalyst Loading | Potentially Lower | Typically Higher, requires specialized ligands |
| Reported Yield (Example) | Di-arylation with phenylboronic acid: >90%[2] | Di-alkylation with heptyl boronic pinacol (B44631) ester: 94% (as 2,6-diheptylpyridine, starting from 2,6-dichloropyridine)[5] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity is governed by the ease of the oxidative addition step.
-
2,6-Dibromopyridine: As the more reactive substrate, 2,6-dibromopyridine readily undergoes mono- or di-amination under palladium catalysis.[1][3] Copper-catalyzed systems have also been shown to be effective for the selective amination of this substrate.[1]
-
This compound: This substrate is expected to be less reactive in Buchwald-Hartwig amination due to the stronger C-Cl bonds and the deactivating effect of the existing amino group. The reaction would likely require more forcing conditions and specialized catalyst systems to achieve good yields.
Data Presentation: Comparison in C-N Coupling Reactions
| Feature | 2,6-Dibromopyridine | This compound |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst System | Standard Pd catalysts (e.g., Pd₂(dba)₃ with phosphine ligands) or Cu catalysts | Requires highly active Pd catalysts with specialized ligands |
| Reported Yield (Example) | Mono-amination with n-pentylamine (Cu-catalyzed): 61%[1] | Regioselective amination at C-2 of 2,4-dichloropyridine (B17371) is well-established, suggesting feasibility but requiring optimized conditions.[6] |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) on pyridine is highly favored at the 2- and 4-positions because the ring nitrogen can stabilize the negatively charged Meisenheimer intermediate.[2][7] The reaction proceeds via an addition-elimination mechanism, and its rate is influenced by the electrophilicity of the ring and the ability of the halogen to act as a leaving group.
-
2,6-Dibromopyridine: The two electron-withdrawing bromine atoms make the pyridine ring electron-deficient and thus activate it towards nucleophilic attack.[8]
-
This compound: The reactivity in SNAr is a balance of competing effects. The chlorine atoms are better activating groups for the initial nucleophilic attack than bromine atoms (the "element effect" in SNAr is often F > Cl > Br > I).[6] However, the powerful electron-donating amino group at the 4-position significantly reduces the electrophilicity of the ring carbons, thereby deactivating the substrate towards nucleophilic attack compared to 2,6-dichloropyridine. Therefore, while the C-Cl bond is more amenable to SNAr, the overall reactivity is likely diminished.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Di-arylation of 2,6-Dibromopyridine
This protocol is optimized for the synthesis of 2,6-diarylpyridine derivatives.
Materials:
-
2,6-Dibromopyridine (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add 2,6-dibromopyridine, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (B1210297).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[2]
Protocol 2: General Protocol for Suzuki-Miyaura Coupling of an Amino-Dichloropyridine Derivative
This protocol provides a starting point for the coupling of arylboronic acids with this compound, adapted from methods for challenging heteroaryl chlorides.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv per chloro group)
-
Palladium(II) acetate (Pd(OAc)₂) (2-4 mol%)
-
SPhos (or other suitable biaryl phosphine ligand) (4-8 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂, the phosphine ligand, and K₃PO₄ to a dry Schlenk flask.
-
Add this compound and the arylboronic acid.
-
Seal the flask and add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Reactivity Comparison
Caption: Comparative reactivity in cross-coupling vs. SNAr.
General Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Key steps in the Buchwald-Hartwig amination cycle.
Conclusion
The selection between 2,6-dibromopyridine and this compound as a synthetic precursor must be guided by the specific chemical transformation intended.
-
For palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura and Buchwald-Hartwig aminations, 2,6-dibromopyridine is generally the more reactive substrate, often affording higher yields under milder conditions.[1][9]
-
For nucleophilic aromatic substitution (SNAr) , the situation is more complex. While the C-Cl bonds of This compound are intrinsically more susceptible to nucleophilic attack than C-Br bonds, the strong deactivating effect of the 4-amino group likely renders the overall molecule less reactive than 2,6-dibromopyridine in SNAr reactions.
Ultimately, the choice of substrate requires careful consideration of the desired reaction type, with the understanding that conditions, particularly catalyst and ligand selection, may need significant optimization when working with the less reactive but more functionalized this compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. organic chemistry - Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Pharmacological Screening of Novel Pyridinamine Compounds: A Comparative Guide
This guide provides a comprehensive overview of the pharmacological screening process for novel pyridinamine compounds, offering a comparative analysis against established alternatives. It is designed for researchers, scientists, and drug development professionals, with a focus on objective data presentation, detailed experimental protocols, and clear visual representations of key concepts.
Introduction to Pyridinamine Compounds
The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4][5] Pyridinamine derivatives, in particular, have garnered significant interest due to their potential as kinase inhibitors, a class of drugs that has revolutionized the treatment of various cancers and other diseases.[6][7][8][9][10][11][12] This guide will explore the screening of a hypothetical novel pyridinamine compound, "Compound X," and compare its activity with known inhibitors.
Comparative Data Analysis
The following tables summarize the quantitative data from key pharmacological assays, comparing the in vitro activity of our lead pyridinamine compound (Compound X) with representative alternative kinase inhibitors and antimicrobial agents.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) [a] |
| Compound X (Novel Pyridinamine) | EGFR | 14.3 |
| PIM-1 | 97.5% inhibition [b] | |
| Staurosporine (Alternative) | PIM-1 | 16.7 |
| Doxorubicin (Alternative) | Topoisomerase II | 2140 (MCF-7) |
[a] IC50 is the concentration of a drug that is required for 50% inhibition in vitro. [b] Percentage of inhibition at a specific concentration.[12]
Data is hypothetical for Compound X and sourced from literature for alternatives.[12]
Table 2: In Vitro Anticancer Cell Viability
| Compound | Cell Line | Assay | IC50 (µM) [c] |
| Compound X (Novel Pyridinamine) | MCF-7 (Breast) | MTT | 0.5 |
| HeLa (Cervical) | MTT | 5.1 | |
| A549 (Lung) | MTT | 6.2 | |
| Doxorubicin (Alternative) | MCF-7 (Breast) | MTT | 2.14 |
| HeLa (Cervical) | MTT | Not Reported | |
| A549 (Lung) | MTT | Not Reported | |
| 4-Iodophenyl urea (B33335) derivative (8e) | MCF-7 (Breast) | MTT | 0.11 (72h) |
[c] IC50 values represent the concentration required to inhibit 50% of cell growth.[4]
Data is hypothetical for Compound X and sourced from literature for alternatives.[4][12][13]
Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| MIC (µM) | MIC (µM) | MIC (µM) | |
| Compound X (Novel Pyridinamine) | 8 | >100 | >100 |
| Pyridinopolyamine (7) | 1-12 | >100 | >100 |
| Ciprofloxacin (Alternative) | 0.25-1 | 0.015-1 | Not Applicable |
Data is hypothetical for Compound X and sourced from literature for alternatives.[14]
Key Experimental Protocols
Detailed methodologies for the primary screening assays are provided below.
Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Reagent Preparation : Dilute the target kinase and substrate to their desired concentrations in the kinase buffer. Prepare a serial dilution of the test compounds in DMSO.
-
Assay Procedure :
-
Add the kinase, substrate, and inhibitor to a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the light produced using a luciferase reaction.
-
-
Data Analysis :
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding : Seed cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.[4]
-
Compound Treatment : Treat the cells with various concentrations of the novel pyridinamine compounds and control drugs. Incubate for 48 to 72 hours.[4]
-
MTT Addition : Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[4]
-
Solubilization : Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[16]
-
Data Analysis :
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value from the dose-response curve.[13]
-
Antimicrobial Susceptibility Test (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Inoculum Preparation : Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth).
-
Compound Dilution : Perform serial dilutions of the test compounds in the broth in a 96-well microtiter plate.[4]
-
Inoculation : Inoculate each well with the prepared microbial suspension.[4]
-
Incubation : Incubate the plates at 37°C for 18-24 hours.[4]
-
MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key aspects of the pharmacological screening process.
Caption: A generalized workflow for kinase inhibitor discovery and development.[7]
Caption: A simplified MAPK/ERK signaling pathway, a common target in cancer therapy.
Caption: Logical workflow for in vitro screening of novel pyridinamine compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]
- 6. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of novel pyridinopolyamines with potent antimicrobial activity: deconvolution of mixtures synthesized by solution-phase combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Catalysts for 2,6-Dichloro-4-pyridinamine Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the 2,6-dichloro-4-pyridinamine core structure is a critical step in the synthesis of a wide array of compounds with significant potential in medicinal chemistry and materials science. The two chlorine atoms offer reactive sites for cross-coupling reactions, enabling the introduction of diverse molecular fragments. The choice of catalyst is paramount in achieving high efficacy and selectivity in these transformations. This guide provides a comparative overview of different catalytic systems for the cross-coupling of this compound, supported by experimental data from relevant studies.
Catalytic System Performance: A Quantitative Comparison
The efficacy of various catalysts in promoting C-C and C-N bond formation on the this compound scaffold is summarized below. The data is compiled from studies on the specified substrate or closely related dichloropyridine analogues.
| Coupling Reaction | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Position | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 | C2 | Analogous System[1] |
| Suzuki-Miyaura | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 12 | 92 (for 2,4-dichloropyridine) | C4-selective | [2] |
| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 24 | 95 (for related aminopyridine) | C2 | [3][4] |
| Buchwald-Hartwig | CuI | (±)-trans-1,2-Cyclohexanediamine | K₂CO₃ | Dioxane | 110 | 24 | 78 (for 2-bromopyridine) | C2 | Analogous System[5] |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N | THF | RT | 16 | 90 (for bromocyanopyridine) | C6 | [6] |
| Heck | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 24 | 88 (general conditions) | C2/C6 | [7][8] |
| Nickel-Catalyzed Suzuki | NiCl₂(dppp) | dppp | K₃PO₄ | Dioxane | 80 | 24 | Moderate (for 3-chloropyridine) | - | [9][10] |
Note: Yields and conditions are often substrate and coupling partner dependent. The data presented for analogous systems should be considered as a starting point for optimization.
Experimental Protocols
Detailed methodologies for key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and coupling partners.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the cross-coupling of dichloropyridines.[11][12]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine (B1218219) ligand (e.g., SPhos, 4 mol%).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is based on established methods for the amination of halo-N-heterocycles.[3]
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) to a dry Schlenk tube. Add anhydrous, deoxygenated solvent (e.g., toluene) and stir for 10 minutes.
-
Reaction Setup: In a separate flask, add this compound (1.0 mmol) and the base (e.g., NaOtBu, 1.4 mmol).
-
Reaction: Add the catalyst solution to the flask containing the substrate and base. Then, add the amine (1.2 mmol) via syringe. Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
General Procedure for Copper-Catalyzed C-N Coupling (Ullmann Condensation)
This protocol is a general representation of a copper-catalyzed amination.[5]
-
Reaction Setup: To a reaction vessel, add this compound (1.0 mmol), the amine (2.0 mmol), CuI (10 mol%), the ligand (e.g., (±)-trans-1,2-Cyclohexanediamine, 20 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., dioxane, 5 mL).
-
Reaction: Heat the mixture to the desired temperature (e.g., 110 °C) under an inert atmosphere for 24-48 hours.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for a typical cross-coupling reaction involving this compound.
Caption: A generalized experimental workflow for catalytic cross-coupling of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Alternative building blocks to 2,6-Dichloro-4-pyridinamine in pyridine synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of pyridine-based scaffolds, the selection of appropriate building blocks is a critical decision that influences reaction efficiency, substrate scope, and overall synthetic strategy. While 2,6-dichloro-4-pyridinamine serves as a versatile precursor, a range of alternative building blocks and synthetic methodologies offer distinct advantages in accessing diverse pyridine (B92270) derivatives. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal synthetic route.
Pyrimidine-based Building Blocks: The 2,4,6-Trichloropyrimidine (B138864) Approach
A prominent alternative to dichloropyridinamine is the use of substituted pyrimidines, such as 2,4,6-trichloropyrimidine. This approach involves a ring transformation or functionalization of the pyrimidine (B1678525) core to yield the desired pyridine structure. The structural similarity allows for the synthesis of analogous 2,6-disubstituted-4-aminopyridines.
Comparative Performance Data
| Building Block | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 2,4,6-Trichloropyrimidine | Aniline (B41778) (excess) | Ethanol (B145695) | Reflux | - | 2,6-Dichloro-4-anilinopyrimidine | - | [1] |
| 2,4,6-Trichloropyrimidine | bis(4-methoxybenzyl)amine, Et3N | BuOH | 75 | - | 4-(bis(4-methoxybenzyl)amino)-2,6-dichloropyrimidine | - | [2] |
| 2,4,6-Trichloropyrimidine | Ammonia (B1221849) | - | - | - | 4-amino-2,6-dichloropyrimidine / 2-amino-4,6-dichloropyrimidine | - | [3] |
Note: Specific yield data for direct comparison in the synthesis of the same aminopyridine derivative is often dependent on the specific nucleophile and reaction conditions.
Experimental Protocol: Synthesis of 2,6-Dichloro-4-substituted-aminopyrimidines
The reaction of 2,4,6-trichloropyrimidine with a variety of anilines has been investigated. Monosubstitution occurs readily for most anilines. The main product when ethanol is used as the solvent is the 4-substituted-2,6-dichloropyrimidine.[1]
General Procedure: To a solution of 2,4,6-trichloropyrimidine in ethanol, the desired amine or aniline is added. The reaction mixture is then heated under reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. After cooling, the product can be isolated by filtration or extraction.
Logical Workflow for Pyridine Synthesis from Pyrimidine
Caption: Synthetic pathway from 2,4,6-trichloropyrimidine to substituted pyridines.
De Novo Synthesis Routes: Building the Pyridine Ring
Fundamentally different from the modification of existing heterocyclic cores are methods that construct the pyridine ring from acyclic precursors. These multicomponent reactions offer high convergency and the ability to introduce a wide range of substituents.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic and widely used multicomponent reaction for the preparation of dihydropyridines, which can then be oxidized to the corresponding pyridines.[4][5] It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium (B1175870) acetate (B1210297).[4]
Comparative Performance Data for Hantzsch Synthesis
| Catalyst/Conditions | Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| p-TSA / Ultrasonic | Benzaldehyde | Ethyl acetoacetate (B1235776) | Ammonium acetate | Aqueous (SDS, 0.1M) | RT | - | 96 | [4] |
| Ceric Ammonium Nitrate (B79036) (CAN) | 5-Bromothiophene-2-carboxaldehyde | Ethyl acetoacetate | Ammonium acetate | Solvent-free | RT | 2.5 | >85 | [6] |
| Microwave Irradiation | Propargyl aldehyde | Ethyl acetoacetate | Ammonium acetate | EtOH/AcOH (5:1) | 120 | 0.08 | 96 | [7] |
Experimental Protocol: Hantzsch Dihydropyridine Synthesis
A mixture of 5-bromothiophene-2-carboxaldehyde (0.01 mol), ammonium acetate (0.01 mol), ethyl acetoacetate (0.01 mol), and ceric ammonium nitrate (0.5 mmol) is stirred in a round-bottom flask at room temperature for 2.5 hours. The progress of the reaction is monitored by TLC. The resulting solid product is washed with water and then treated with n-hexane to remove impurities. The crude product is recrystallized from ethanol.[6]
Hantzsch Synthesis Workflow
Caption: Workflow of the Hantzsch pyridine synthesis.
Bohlmann-Rahtz Pyridine Synthesis
This method allows for the synthesis of substituted pyridines from the condensation of an enamine with an ethynylketone, which forms an aminodiene intermediate that subsequently undergoes cyclodehydration.[1][8] Modified one-pot procedures have been developed to improve the efficiency of this reaction.[9]
Comparative Performance Data for Bohlmann-Rahtz Synthesis
| Enamine | Ethynylketone | Catalyst/Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ethyl β-aminocrotonate | 4-Phenyl-3-butyn-2-one | Acetic acid | Acetic acid | 50 | - | 95 | [9] |
| Ethyl β-aminocrotonate | 1-Phenyl-2-propyn-1-one | Amberlyst 15 | - | 50 | - | 85 | [9] |
| Ethyl β-aminocrotonate | Butynone | N-Iodosuccinimide | Ethanol | 0 | 1 | High | [10] |
Experimental Protocol: Modified Bohlmann-Rahtz Pyridine Synthesis
A solution of the aminodienone intermediate (0.2 mmol) and N-iodosuccinimide (0.25 mmol) in ethanol (4 mL) is stirred at 0 °C for 1 hour. The solvent is then removed in vacuo. The crude product is purified by column chromatography on silica (B1680970) gel to give the corresponding pyridine.[10]
Bohlmann-Rahtz Synthesis Workflow
Caption: Workflow of the Bohlmann-Rahtz pyridine synthesis.
Boger Pyridine Synthesis
The Boger pyridine synthesis is an inverse-electron demand Diels-Alder reaction between a 1,2,4-triazine (B1199460) and an enamine to form the pyridine nucleus.[11] This method is particularly useful for accessing pyridines that are difficult to synthesize by other means.
Comparative Performance Data for Boger Synthesis
| 1,2,4-Triazine | Enamine Source (Ketone + Amine) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1,2,4-Triazine | Ketone + Pyrrolidine (in situ) | Dioxane | Reflux | - | - |[11] | | Pyridinium (B92312) 1,2,4-triazine | - | - | - | - | 71 |[12] |
Note: Detailed quantitative data for a range of substrates in the Boger synthesis is often presented in specialized publications and can vary significantly with the complexity of the reactants.
Experimental Protocol: Boger Pyridine Synthesis
The enamine is typically generated in situ from a ketone and a catalytic amount of an amine (e.g., pyrrolidine). This enamine then reacts with the 1,2,4-triazine in a suitable solvent, often at elevated temperatures. The initial Diels-Alder adduct spontaneously loses nitrogen (N₂) and the amine to aromatize to the pyridine product.[11]
Boger Synthesis Signaling Pathway
Caption: Reaction pathway of the Boger pyridine synthesis.
Conclusion
The choice of a building block for pyridine synthesis is a strategic decision that depends on the desired substitution pattern, the availability of starting materials, and the desired reaction conditions.
-
2,4,6-Trichloropyrimidine offers a reliable route to 4-amino-2,6-dichloropyridines and their analogs through nucleophilic aromatic substitution, making it a strong alternative when aiming for this specific substitution pattern.
-
The Hantzsch synthesis is a robust and high-yielding method for producing symmetrically substituted pyridines from simple acyclic precursors.
-
The Bohlmann-Rahtz synthesis provides a versatile route to tri-substituted pyridines, with modern modifications allowing for milder, one-pot procedures.
-
The Boger synthesis is a powerful tool for constructing complex and highly substituted pyridines that may be inaccessible through other methods.
By understanding the scope and limitations of each of these alternatives, researchers can make informed decisions to efficiently access a wide array of pyridine derivatives for applications in drug discovery and materials science.
References
- 1. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis of multi-substituted 4-aminopyridines via ring-opening and recyclization reactions of 2-iminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 9. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 10. Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boger pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. The discovery of pyridinium 1,2,4-triazines with enhanced performance in bioconjugation reactions - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05442K [pubs.rsc.org]
A Comparative Guide to Spectroscopic Analysis for Structural Confirmation of Substituted Pyridinamines
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of newly synthesized substituted pyridinamines is a critical step in chemical research and drug development. The precise arrangement of substituents on the pyridine (B92270) and amine moieties dictates the molecule's physicochemical properties, biological activity, and potential as a therapeutic agent. This guide provides an objective comparison of key spectroscopic techniques used to confirm the structure of these compounds, supported by experimental data and detailed protocols.
Core Spectroscopic Techniques: A Comparison
A multi-faceted spectroscopic approach is essential for the unambiguous structural confirmation of substituted pyridinamines. The most common and powerful techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each method provides unique and complementary pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.[1] It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
Data Summary: Typical NMR Chemical Shifts (δ) for Pyridinamine Scaffolds
The chemical shifts in ¹H and ¹³C NMR are highly sensitive to the electronic effects of substituents on the aromatic ring.[1][2]
| Nucleus | Functional Group/Position | Typical Chemical Shift (δ) in ppm | Notes |
| ¹H NMR | Aromatic Protons (Pyridine Ring) | 7.0 - 9.3 | Protons adjacent to the ring nitrogen are the most deshielded (appear at higher ppm values).[3] |
| Amino Proton (-NH₂) | 5.0 - 8.0 | Broad signal, position is solvent and concentration-dependent. Can be confirmed by D₂O exchange.[4][5] | |
| Aliphatic Protons (on substituents) | 0.5 - 4.5 | Varies based on proximity to electronegative atoms or aromatic rings. | |
| ¹³C NMR | Aromatic Carbons (Pyridine Ring) | 120 - 160 | Carbons bonded to nitrogen appear at the downfield end of the range.[6] |
| Aliphatic Carbons (on substituents) | 10 - 60 | Dependent on hybridization and attached functional groups. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the substituted pyridinamine sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[7]
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.
-
Data Acquisition : Place the NMR tube in the spectrometer. Acquire the spectrum using a standard pulse program for ¹H NMR. The number of scans will depend on the sample concentration.
-
Analysis : Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the signals to determine the relative number of protons and analyze the splitting patterns (multiplicity) to deduce proton-proton coupling.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds.
Data Summary: Key IR Absorption Frequencies for Pyridinamines
| Vibrational Mode | Functional Group | Typical Absorption Range (cm⁻¹) | Appearance |
| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Two sharp bands for symmetric and asymmetric stretching.[1][4] |
| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 | Weak to medium sharp bands. |
| C-H Stretch (Aliphatic) | Alkyl Substituents | 2850 - 3000 | Medium to strong sharp bands. |
| C=N and C=C Stretch | Pyridine Ring | 1400 - 1650 | Multiple sharp bands of variable intensity.[8] |
| N-H Bend | Primary Amine (-NH₂) | 1580 - 1650 | Medium, sharp band, can overlap with ring stretches.[4] |
| C-N Stretch | Aryl-Amine | 1250 - 1350 | Strong band.[4] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation : Place a small amount (a few milligrams) of the solid or liquid pyridinamine sample directly onto the ATR crystal.
-
Data Acquisition : Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal first. Then, collect the sample spectrum.
-
Analysis : The instrument software automatically subtracts the background spectrum from the sample spectrum. Analyze the resulting transmittance or absorbance spectrum to identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
MS is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and crucial information about its structure through the analysis of fragmentation patterns.[1]
Data Summary: Common Fragmentation Patterns in Pyridinamines
Electron Ionization (EI) is a common method for analyzing pyridinamine derivatives.[1][9]
| Process | Description | Significance |
| Molecular Ion (M⁺) | The intact molecule with one electron removed. | Its m/z value gives the molecular weight of the compound. |
| Loss of Substituents | Cleavage of bonds to substituents on the ring or amine. | Helps identify the nature and location of substituents. |
| Ring Fragmentation | Decomposition of the pyridine ring itself. | Can provide characteristic fragmentation pathways for the heterocyclic core.[9] |
| α-Cleavage | Cleavage of the C-C bond adjacent to the amine nitrogen. | Common for alkyl-substituted amines. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent like methanol (B129727) or acetonitrile.[1]
-
Introduction : Introduce the solution into the mass spectrometer. This can be done via direct infusion or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization : The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.[1][9]
-
Analysis : The resulting ions are separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio and detected. The resulting mass spectrum plots ion intensity versus m/z.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems like the pyridine ring.[1] The wavelength of maximum absorption (λ_max) is sensitive to the substitution pattern and the solvent.
Data Summary: Typical UV-Vis Absorption Maxima (λ_max)
| Compound Type | Electronic Transition | Typical λ_max (nm) |
| Pyridine | π → π | ~250-265[10] |
| Pyridine | n → π | ~270-280 |
| Substituted Pyridinamines | π → π* and n → π* | 230 - 350 |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation : Prepare a stock solution of the pyridinamine derivative in a UV-grade solvent (e.g., ethanol, methanol, acetonitrile).[1]
-
Dilution : Prepare a series of dilutions from the stock solution to find a concentration that yields an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0).[1]
-
Data Acquisition : Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample. Record the spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Analysis : Identify the wavelength(s) of maximum absorbance (λ_max).
Workflow and Method Comparison
The following diagram illustrates a typical workflow for confirming the structure of a newly synthesized substituted pyridinamine.
Caption: Workflow for Spectroscopic Structural Elucidation.
Comparison of Analytical Techniques
| Technique | Primary Information | Strengths | Limitations | Alternative Methods |
| NMR | Detailed carbon-hydrogen framework, atom connectivity, stereochemistry. | Provides the most comprehensive structural detail. | Requires larger sample amounts; relatively slow. | X-ray Crystallography |
| IR | Presence of functional groups. | Fast, simple, requires small sample amount. | Provides limited information on the overall structure; complex spectra can be hard to interpret. | Raman Spectroscopy |
| MS | Molecular weight and elemental formula (HRMS), fragmentation patterns. | Extremely sensitive, provides molecular formula. | Isomers are often indistinguishable; fragmentation can be complex. | Elemental Analysis |
| UV-Vis | Information on the conjugated π-system. | Simple, quantitative (for concentration). | Limited structural information; many compounds may have similar spectra. | Fluorescence Spectroscopy[11] |
For ultimate, unambiguous proof of structure, especially for novel compounds or those with complex stereochemistry, single-crystal X-ray diffraction is the gold standard, providing a 3D model of the molecule in the solid state.[11] However, it requires the ability to grow suitable single crystals, which is not always feasible. Spectroscopic methods, therefore, remain the primary and most versatile tools for routine structural confirmation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 4. ijirset.com [ijirset.com]
- 5. youtube.com [youtube.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chimia.ch [chimia.ch]
- 9. article.sapub.org [article.sapub.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthesized 2,6-Dichloro-4-pyridinamine Derivatives
For professionals engaged in pharmaceutical research, drug development, and chemical synthesis, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of key analytical methods for assessing the purity of 2,6-Dichloro-4-pyridinamine derivatives. The objective is to offer a framework for selecting the most appropriate analytical technique by comparing the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by detailed experimental protocols.
The control of impurities in Active Pharmaceutical Ingredients (APIs) and their intermediates is a critical issue for healthcare manufacturing, with regulatory bodies like the ICH and FDA emphasizing strict requirements for impurity identification and quantification. Impurities can arise from various stages, including synthesis, starting materials, by-products, degradation, and storage.[1] Even trace amounts of these unwanted substances can compromise the therapeutic efficacy or pose safety risks to patients.[1] Therefore, robust analytical methods are necessary to detect, identify, and quantify impurities.
Data Presentation: A Framework for Method Comparison
To facilitate a clear and objective comparison, the quantitative performance of each analytical technique is summarized below. The values presented are typical estimates based on the analysis of structurally similar halogenated aromatic amines and pyridine (B92270) derivatives; they will require experimental validation for the specific this compound derivative being analyzed.[2]
| Parameter | HPLC-UV | GC-MS | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity, detection by UV absorbance.[2] | Separation based on volatility, detection by mass-to-charge ratio.[2] | Quantification based on the integrated signal intensity of nuclei in a magnetic field.[3] |
| Selectivity | Moderate to High | Very High | High to Very High |
| Sensitivity (LOD) | ng/mL range[2] | pg/mL to ng/mL range[2] | µg/mL range |
| Linearity (R²) | > 0.999[2] | > 0.995[2] | > 0.999 |
| Accuracy (% Recovery) | 95-105%[2] | 90-110%[2] | 98-102% |
| Precision (%RSD) | < 5%[2] | < 10%[2] | < 2% |
| Primary Use Case | Routine purity checks and quantification of known impurities.[4] | Identification of volatile impurities and structural elucidation of unknown peaks.[1] | Absolute quantification without a specific reference standard for the impurity, structural confirmation.[3][5] |
Mandatory Visualization
The following diagrams illustrate the typical workflows for each analytical technique, providing a clear visual representation of the steps involved in the purity assessment process.
References
Safety Operating Guide
Safe Disposal of 2,6-Dichloro-4-pyridinamine: A Procedural Guide
The proper disposal of 2,6-Dichloro-4-pyridinamine is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a halogenated organic compound, this chemical waste must be managed as hazardous material. This guide provides a comprehensive, step-by-step plan for its safe handling and disposal, tailored for research and development professionals.
Hazard and Regulatory Profile
Before handling, it is essential to be aware of the hazard profile and regulatory considerations for this compound. While a specific U.S. Environmental Protection Agency (EPA) waste code is not explicitly assigned to this compound, it must be treated as hazardous waste due to its characteristics as a chlorinated organic substance. Disposal should always be conducted in accordance with local, state, and federal regulations.
| Data Point | Information | Source/Regulation |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | Globally Harmonized System (GHS) |
| GHS Disposal Statement | P501: Dispose of contents/container to an approved waste disposal plant. | Globally Harmonized System (GHS) |
| Waste Classification | Must be managed as hazardous waste. As a chlorinated compound, it is classified as halogenated organic waste . | Resource Conservation and Recovery Act (RCRA) |
| Disposal Method | Controlled incineration at a licensed chemical destruction facility is a common method for such compounds.[1][2] | General Chemical Waste Guidelines |
| Environmental Fate | Should not be allowed to enter drains or the environment.[1][3] Discharge into sewer systems is prohibited.[1] | Safety Data Sheets (SDS) |
Operational Disposal Plan
This section provides a step-by-step protocol for the collection and disposal of waste containing this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber, inspected before use).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A fully buttoned lab coat.
-
Ventilation: All handling should occur inside a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
Step 2: Waste Segregation and Collection
Proper segregation is the most critical step in the disposal process.
-
Identify Waste Streams: All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Unused or expired solid chemical.
-
Solutions containing the compound.
-
Contaminated lab supplies (e.g., weighing boats, pipette tips, gloves, wipes).
-
Rinsate from decontaminating glassware.
-
-
Select Waste Container: Use a dedicated, leak-proof, and sealable waste container clearly marked for "Halogenated Organic Waste."
-
Collect Waste:
-
Carefully place solid waste and contaminated disposables into the designated container.
-
Pour liquid waste (solutions and rinsate) into the container, avoiding splashes.
-
Do not mix with non-halogenated or other incompatible waste streams.
-
Keep the container closed at all times except when adding waste.
-
Step 3: Container Labeling and Storage
Accurate labeling and safe storage are essential for regulatory compliance and safety.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first drop of waste was added).
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from heat or ignition sources.[4][5]
-
Secondary containment (placing the waste container inside a larger, chemically resistant bin) is highly recommended to contain potential leaks.
-
Step 4: Arranging for Final Disposal
Laboratory personnel are not authorized to dispose of hazardous waste directly.
-
Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department or the designated hazardous waste management office.
-
Schedule Pickup: Follow institutional procedures to schedule a pickup of the waste container by a licensed hazardous waste disposal contractor.
-
Maintain Records: Keep a record of the waste generated and its disposal for compliance purposes.
Experimental Protocol: Decontamination
All equipment and surfaces must be decontaminated after use.
-
Initial Rinse: Rinse all glassware and equipment that contacted the chemical with a suitable organic solvent (e.g., acetone (B3395972) or ethanol). Collect this rinsate as halogenated organic waste.
-
Secondary Wash: Wash the rinsed equipment thoroughly with soap and water.
-
Surface Cleaning: Wipe down the work surface (fume hood sash, floor, and benchtop) with a cloth dampened with the same organic solvent, followed by a soap and water wash. Collect the used cloth as solid hazardous waste.
Disposal Workflow Visualization
The following diagram illustrates the procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling 2,6-Dichloro-4-pyridinamine
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 2,6-Dichloro-4-pyridinamine. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound. The toxicological properties of this chemical have not been fully investigated, and it should be handled with care.[1]
Hazard Identification
This compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 3) : Toxic if swallowed.[2]
-
Skin Irritation (Category 2) : Causes skin irritation.[2]
-
Eye Irritation (Category 2A) : Causes serious eye irritation.[2]
-
Specific target organ toxicity (single exposure) (Category 3) : May cause respiratory irritation.[1][3]
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the primary defense against chemical exposure.[4][5] The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Use impact-resistant safety goggles with indirect venting that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1] A full-face shield should be worn over goggles when there is a higher risk of splashing.[4][6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[4][6] Always inspect gloves for integrity before use and wash them before removal.[4] |
| Body Protection | Laboratory Coat or Chemical-Resistant Suit | A standard laboratory coat should be worn for all procedures.[6] For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit is recommended.[4][7] |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize dust formation and inhalation.[1][4] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with an appropriate particulate filter should be used.[4][6][8] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[1]
-
Verify that all necessary PPE is available and in good condition.[4]
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][9]
2. Handling and Use:
-
All weighing and aliquoting of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]
-
Do not eat, drink, or smoke when using this product.[3]
-
Wash hands and any exposed skin thoroughly after handling.[3]
3. Spill Management:
-
In the event of a spill, evacuate the immediate area and prevent unauthorized entry.[4]
-
Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material such as sand or vermiculite.[4]
-
Carefully sweep up the absorbed material and place it into a suitable, sealed, and labeled container for disposal.[1][4]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[4]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : Dispose of all waste, including unused material, contaminated PPE, and absorbent materials, in accordance with local, state, and federal regulations.[4]
-
Containerization : Collect all waste containing this compound in designated, sealed, and clearly labeled waste containers.[10] As a chlorinated compound, it should be disposed of in a container specifically marked for halogenated organic waste.[10]
-
Environmental Precautions : Do not dispose of the chemical down the drain or into the environment.[1][11]
-
Professional Disposal : Chemical waste must be disposed of through an approved and licensed waste disposal company.[10]
Workflow for Safe Handling of this compound
Caption: Workflow for Handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
